molecular formula C10H13ClN2O4 B112386 (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride CAS No. 270062-87-8

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Cat. No.: B112386
CAS No.: 270062-87-8
M. Wt: 260.67 g/mol
InChI Key: WPIIXVVGUXXORP-QRPNPIFTSA-N
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Description

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O4 and its molecular weight is 260.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIIXVVGUXXORP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375838
Record name (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-87-8
Record name (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chiral Purity Analysis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative that serves as a critical building block in pharmaceutical research, particularly for peptide synthesis.[1] Its biological activity is intrinsically linked to its stereochemistry, making the rigorous assessment of its chiral purity a non-negotiable aspect of quality control in drug development. This guide provides a comprehensive framework for determining the chiral purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. We will delve into the causality behind methodological choices, from the selection of chiral stationary phases to mobile phase optimization, and present a detailed, self-validating protocol. Furthermore, this guide outlines the essential method validation parameters as stipulated by international regulatory guidelines and discusses the profiling of potential impurities. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the stereochemical integrity of pharmaceutical intermediates.

The Imperative of Chirality in Pharmaceutical Science

The Significance of Stereochemistry in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[2][3] Biological systems, such as receptors and enzymes, are inherently chiral, composed of L-amino acids and D-sugars.[4] This stereochemical environment leads to specific interactions with chiral drug molecules, where one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.[2][3][5] The historical case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the critical importance of stereochemical purity.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent criteria for the development and marketing of single-enantiomer drugs.[6]

Profile of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a derivative of β-amino acid, characterized by a molecular formula of C₁₀H₁₃ClN₂O₄ and a molecular weight of 260.67 g/mol .[1] Its structure features a chiral center at the C3 position, with a 4-nitrophenyl group attached to the adjacent carbon. This compound is a valuable intermediate in the synthesis of complex peptides and other bioactive molecules.[1][7] The specific (S)-configuration is crucial for its intended stereospecific interactions within biological systems, dictating its efficacy and safety profile in downstream applications.[1]

The Critical Need for High Chiral Purity

Ensuring the enantiomeric purity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is paramount. The presence of its unwanted mirror image, the (R)-enantiomer, constitutes an impurity that can impact the final drug product's safety and efficacy. Therefore, a robust, accurate, and validated analytical method is required to quantify the enantiomeric excess (% ee) and ensure it meets strict quality specifications.

Analytical Methodologies for Chiral Purity Determination

The separation and quantification of enantiomers present a significant analytical challenge. Several techniques can be employed, with High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) being the most prevalent and reliable method for amino acid derivatives.[8]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC operates on the principle of forming transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.

Causality Behind Experimental Choices:

  • Selection of Chiral Stationary Phases (CSPs): The success of a chiral separation hinges on the choice of the CSP. For amino acids and their derivatives, several types of CSPs have proven effective.[8]

    • Macrocyclic Glycopeptides: CSPs based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for underivatized amino acids.[9] They possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating polar and ionic compounds.[9] The recognition mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.

    • Cyclodextrins: These are cyclic oligosaccharides that form a toroidal basket structure.[8] The apolar cavity can include the nitrophenyl group of the analyte, while the chiral hydroxyl groups on the exterior can engage in hydrogen bonding, leading to chiral recognition.[8]

    • P-CAP: This refers to a π-acceptor/π-donor CSP, which would be highly suitable for the target molecule due to the presence of the electron-withdrawing nitro group and the phenyl ring.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal resolution and retention. For macrocyclic glycopeptide columns, a polar ionic mode (PIM) or reversed-phase mode is typically used. The concentration of the organic modifier (e.g., methanol, acetonitrile) and the type and concentration of acidic/basic additives can significantly influence the separation. For amino acids, increasing the organic modifier concentration often leads to increased enantioselectivity.[9]

Recommended Protocol: Chiral HPLC Method

This section provides a detailed, step-by-step protocol for the determination of the chiral purity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride.

Instrumentation and Materials
Component Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Chiral Column Astec CHIROBIOTIC T (or equivalent macrocyclic glycopeptide CSP)
Dimensions: 250 x 4.6 mm, 5 µm particle size
Mobile Phase Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 50/50/0.1/0.1 v/v/v/v)
Column Temp. 25 °C
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Diluent Mobile Phase
Standard 1 (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl Reference Standard
Standard 2 (R)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl (or racemic mixture)
Experimental Workflow

The overall process from sample preparation to final report generation is a systematic workflow designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Mobile Phase Preparation & Degassing B 2. Standard & Sample Solution Preparation A->B C 3. System Equilibration B->C D 4. System Suitability Test (SST) C->D E 5. Sample Injection & Data Acquisition D->E F 6. Peak Integration & Identification E->F G 7. Calculation of Chiral Purity (% ee) F->G H 8. Final Report Generation G->H

Caption: Workflow for Chiral Purity Analysis.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase as specified. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or helium sparging.

  • Standard Preparation: Accurately weigh and dissolve the reference standards in the sample diluent to a final concentration of approximately 0.5 mg/mL. If the (R)-isomer is unavailable, use a racemic mixture to confirm peak identification and resolution.

  • Sample Preparation: Prepare the test sample by dissolving it in the sample diluent to the same concentration as the standard.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability Testing (SST): Inject the standard solution (or racemic mixture) five or six replicate times. The system is deemed suitable for analysis if it meets the pre-defined criteria.[10][11]

  • Analysis: Once SST criteria are met, inject the sample solutions in duplicate.

Data Analysis and Calculation of Enantiomeric Excess

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the reference standards. Integrate the peak areas for both enantiomers in the sample chromatogram.

The enantiomeric excess (% ee) is a measure of the purity of the chiral sample.[12] It is calculated using the following formula:[13][14]

% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where:

  • Area(S) is the peak area of the desired (S)-enantiomer.

  • Area(R) is the peak area of the undesired (R)-enantiomer.

A completely pure sample of the (S)-enantiomer would have an ee of 100%, while a racemic mixture would have an ee of 0%.[12]

Method Validation: The Self-Validating System

To ensure that the analytical method is suitable for its intended purpose, it must be validated according to guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[15][16] A validated method provides a high degree of assurance that the results are accurate and reliable.

Core Validation Parameters

The validation process establishes the performance characteristics of the method through a series of experimental tests.

G center Reliable & Validated Chiral Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Range Range center->Range

Caption: Core Parameters for Analytical Method Validation.

Summary of Validation Experiments
Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities).Baseline resolution (Rs > 1.5) between the (S) and (R) enantiomer peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[15]For impurities: From the reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results to the true value. Assessed by spiking the sample with known amounts of the (R)-enantiomer.% Recovery typically between 80-120% for impurity quantification.
Precision The degree of agreement among individual test results. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 15% for impurity at the limit.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1; RSD ≤ 20%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., % organic, pH, flow rate).System suitability parameters remain within acceptable limits.
System Suitability Testing (SST)

SST is an integral part of the analytical procedure and is performed before each analysis to ensure the chromatographic system is performing adequately.[10] It is the final check that confirms the system is fit for the intended analysis on that day.[17]

SST Parameter Purpose Typical Acceptance Criteria
Resolution (Rs) Measures the degree of separation between the two enantiomer peaks.Rs ≥ 1.5
Tailing Factor (Tf) Measures peak symmetry.0.8 ≤ Tf ≤ 1.5
Repeatability Precision of replicate injections of the standard.RSD of peak areas ≤ 5.0% (for n=5)
Plate Count (N) Measures column efficiency.N > 2000

Impurity Profiling

Impurity profiling is the identification, characterization, and quantification of impurities in a drug substance.[18][19][20] For (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, impurities can be classified into two main categories.

Enantiomeric Impurity: The (R)-isomer

The primary chiral impurity is the (R)-enantiomer. Its presence is typically a result of the synthetic process, as achieving perfect 100% enantioselectivity is challenging.[1] Methods like asymmetric synthesis or chiral resolution are used to enrich the desired (S)-isomer.[1] The validated chiral HPLC method described herein is the primary tool for controlling this specific impurity.

Process-Related Impurities

Other impurities may arise from the manufacturing process, including starting materials, by-products, intermediates, and reagents.

  • Starting Materials: Unreacted starting materials such as 4-nitrobenzaldehyde.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation Products: Impurities formed due to instability of the drug substance under certain storage conditions.

While the chiral HPLC method is specific for the enantiomers, a separate achiral, reversed-phase HPLC method (often with a gradient elution) is typically required to detect and quantify these other process-related impurities.

Conclusion

The determination of chiral purity for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a critical quality control step that directly impacts the safety and efficacy of any resulting pharmaceutical product. This guide has detailed a robust and reliable analytical approach centered on chiral High-Performance Liquid Chromatography. By understanding the scientific principles behind method development, implementing a comprehensive validation strategy according to ICH guidelines, and consistently performing system suitability tests, researchers and drug development professionals can ensure the stereochemical integrity of this vital pharmaceutical intermediate. Adherence to these principles forms the bedrock of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • The Significance of Chirality in Drug Design and Development. National Center for Biotechnology Information. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Enantiomeric excess. Wikipedia. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • System Suitability in HPLC Analysis. Pharmaceutical Updates. [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Impurity Profiling of Drugs: A Review. International Journal of Novel Research and Development. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Role of Chirality in Drugs. Juniper Publishers. [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. LinkedIn. [Link]

  • Enantiomeric Excess. Chemistry LibreTexts. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. [Link]

  • Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek. [Link]

  • Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PubMed Central. [Link]

  • How To Calculate Enantiomeric Excess - Stereochemistry. YouTube. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

Sources

An In-Depth Technical Guide to Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic Acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid, a specialized amino acid derivative pivotal in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, mechanistic principles, and field-proven applications of this versatile building block. We will explore the causality behind its utility in Solid-Phase Peptide Synthesis (SPPS) and its role in creating novel molecular architectures for therapeutic and research purposes.

Section 1: Core Characteristics and Safe Handling

Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a non-canonical amino acid derivative distinguished by two key functional moieties: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 4-nitrophenyl side chain. This unique combination makes it an invaluable asset for constructing complex peptides and peptidomimetics.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its application in synthetic workflows. High purity, typically ≥99% as determined by HPLC, is crucial for successful and reproducible peptide synthesis.[2]

PropertyValueSource(s)
CAS Number 270062-88-9[2][3]
Molecular Formula C₂₅H₂₂N₂O₆[3]
Molecular Weight 446.45 g/mol [3]
Purity ≥97% to ≥99% (Varies by supplier)[2][3]
Solubility Exhibits excellent solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[]
Storage Store at room temperature.[3]
Safety and Handling

As with any laboratory chemical, proper handling is paramount. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is classified with potential health effects.

  • Hazards: The compound may be harmful if swallowed, inhaled, or comes into contact with the skin. It is known to cause skin irritation and can cause serious eye irritation.[5][6][7]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[6]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[6][7]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling and do not eat, drink, or smoke when using this product.[7][8]

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.[6][7]

Section 2: The Chemistry of Key Functional Moieties

The utility of this molecule is rooted in the distinct chemical behaviors of its Fmoc group and its nitrophenyl side chain. Understanding these provides the rationale for its application in complex synthetic strategies.

The Fmoc Protecting Group: A Cornerstone of Modern SPPS

The fluorenylmethyloxycarbonyl (Fmoc) group is the standard Nα-protecting group for amines in modern Solid-Phase Peptide Synthesis (SPPS).[9] Its popularity stems from its unique deprotection mechanism, which forms the basis of an "orthogonal" protection strategy.[10][11]

Mechanism and Rationale: The Fmoc group is stable under acidic conditions but is readily cleaved by a weak base, typically a 20% solution of piperidine in DMF.[12][13] The deprotection proceeds via a base-catalyzed β-elimination (E1cb mechanism).[14][15] The base abstracts the acidic proton on the fluorenyl ring, forming a stabilized carbanion that subsequently eliminates to release the free amine, carbon dioxide, and dibenzofulvene (DBF).[15]

This base-lability is a significant advantage over older methods, such as the Boc/Bzl strategy, which required repeated treatments with strong, corrosive acids like trifluoroacetic acid (TFA) for N-terminal deprotection.[13] The mild conditions of Fmoc chemistry preserve acid-labile side-chain protecting groups and are compatible with sensitive or modified amino acids, such as those with glycosylation or phosphorylation, which would not be stable under harsher conditions.[13][16] Furthermore, the dibenzofulvene byproduct has a strong UV absorbance, allowing for real-time spectrophotometric monitoring of the deprotection reaction to ensure its completion.[17]

The 4-Nitrophenyl Side Chain: A Hub for Functionality

The 4-nitrophenyl group is more than just a bulky side chain; it is a versatile functional handle that imparts unique properties to the amino acid and the resulting peptide.

  • Electronic and Steric Modulation: The electron-withdrawing nature of the nitro group can influence the local chemical environment within a peptide, potentially affecting its conformation or binding affinity to biological targets.[1]

  • A Precursor for Further Chemistry: The nitro group can be readily reduced to an amine (—NH₂). This newly formed amino group can then be used as a point for bioconjugation, such as attaching fluorescent dyes, cross-linkers, or other molecular probes. This two-step modification strategy dramatically expands the functional possibilities of the resulting peptide.

  • Photolabile Applications: In certain contexts, the 2-nitrophenyl group is known to be a photolabile moiety, meaning it can be cleaved upon exposure to UV light.[18][19] While this is more established for the ortho-isomer, the para-substituted nitro group in this compound can also be explored for applications where light-induced structural changes are desired.

Section 3: Core Application: A Step-by-Step Guide to Incorporation via Fmoc-SPPS

The primary application of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is its incorporation into a growing peptide chain using SPPS. The process is cyclical, with each cycle extending the peptide by one amino acid.[20]

Experimental Protocol for a Single Coupling Cycle

This protocol outlines the manual incorporation of the title compound onto a resin-bound peptide chain with a free N-terminal amine (e.g., on a Rink Amide resin).

Materials:

  • Resin with N-terminally deprotected peptide

  • Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid

  • Coupling Activator: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: High-purity, amine-free DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Deprotection Solution: 20% piperidine in DMF

Methodology:

  • Resin Preparation:

    • Ensure the resin-bound peptide has a free N-terminal amine. If the previous amino acid was just added, the resin should have been treated with 20% piperidine in DMF for approximately 5-10 minutes to remove its Fmoc group.[21]

    • Wash the deprotected resin thoroughly to remove all traces of piperidine. A typical wash sequence is: DMF (3x), DCM (3x), DMF (3x). This step is critical as residual base can prematurely deprotect the incoming amino acid.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid (3-5 equivalents relative to resin loading) and an equimolar amount of HCTU in a minimal volume of DMF.

    • Add DIPEA (6-10 equivalents) to the solution. The solution may change color, indicating activation. Allow the activation to proceed for 1-2 minutes.

    • Causality: The coupling agent (HCTU) reacts with the carboxylic acid of the amino acid to form a highly reactive ester intermediate. This intermediate is susceptible to nucleophilic attack by the free amine on the resin. The base (DIPEA) is required to maintain a neutral pH and facilitate the reaction.[21]

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

    • Self-Validation: To ensure the coupling reaction has gone to completion, a small sample of the resin can be taken and subjected to a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful coupling.

  • Washing:

    • After the coupling period, filter the reaction solution and wash the resin extensively to remove excess reagents and byproducts. A standard wash sequence is: DMF (3x), DCM (3x), DMF (3x).[21] The peptide, now one residue longer, remains covalently attached to the solid support.[20]

  • Cycle Completion:

    • The resin is now ready for the next cycle, starting again with the deprotection of the newly added Fmoc group to expose the next amine for coupling.

Final Cleavage and Purification

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[12]

  • Cleavage: This is typically achieved by treating the dried peptide-resin with a strong acid cocktail, most commonly 95% Trifluoroacetic Acid (TFA) with scavengers (e.g., 2.5% water and 2.5% triisopropylsilane) for 2-4 hours.[12] The scavengers are essential to "trap" reactive carbocations generated from the cleavage of other side-chain protecting groups, preventing unwanted side reactions with the peptide.

  • Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Section 4: Visualization of the SPPS Workflow

The following diagram illustrates the core cyclical process of Solid-Phase Peptide Synthesis for incorporating a single Fmoc-protected amino acid.

SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle Resin Resin-Peptide-(NH2) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 Step 2: Washing (DMF) Deprotection->Washing1 Coupling Step 3: Coupling (Activated Fmoc-AA, HCTU, DIPEA) Washing1->Coupling Washing2 Step 4: Washing (DMF) Coupling->Washing2 NewPeptide Resin-Peptide-AA-(Fmoc) Washing2->NewPeptide End of Cycle NewPeptide->Deprotection Next Cycle caption SPPS Cycle for Amino Acid Incorporation

Caption: SPPS Cycle for Amino Acid Incorporation

Section 5: Broader Applications and Future Directions

The utility of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid extends beyond linear peptide synthesis. Its unique structure makes it a valuable component in the development of:

  • Peptidomimetics: Molecules that mimic the structure and function of natural peptides but with improved stability, bioavailability, or target affinity.[1]

  • Modified Peptides: The 4-nitrophenyl side chain serves as an anchor point for creating branched peptides or for conjugating peptides to other molecules like polymers, lipids, or cytotoxic drugs for targeted delivery.[22]

  • Probes for Biological Systems: By reducing the nitro group to an amine, researchers can attach fluorophores or other reporter molecules, creating tools to study protein-protein interactions, enzyme activity, or cellular localization.

The continued demand for sophisticated molecular tools in chemical biology and medicine ensures that specialized building blocks like Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid will remain critical for innovation. Future research will likely focus on leveraging its unique electronic properties and functional handle in the design of next-generation therapeutics and advanced diagnostic agents.

References

  • Advancing Drug Discovery with Specialty Amino Acid Building Blocks. (2026). Ningbo Inno Pharmchem Co., Ltd.
  • Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Focus on FMOC chemistry. (n.d.). LGC Standards.
  • Why Fmoc-Protected Amino Acids Domin
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Acme Synthetic Chemicals.
  • Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid. (n.d.). Chem-Impex.
  • Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (n.d.).
  • MSDS - Safety Data Sheet for (S)-3-(Fmoc-amino)-4-(3-nitrophenyl)butanoic acid. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine.
  • Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. (2025).
  • Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid. (n.d.). ChemScene.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Peptide Bond Formation by Using p-Nitrophenyl Esters. (n.d.).
  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. (2008). Biochemistry.
  • Safety Data Sheet: 4-Nitrophenyl butyr
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet for 4-(4-Nitrophenyl) butyric acid. (n.d.). SynZeal.
  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
  • Safety Data Sheet for 4-Nitrophenylacetic acid. (2025). Sigma-Aldrich.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acme Synthetic Chemicals.
  • Safety Data Sheet for 4-Nitrophenyl butyr
  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. (2026). Organic Letters.
  • Fmoc-(s)-3-amino-4-(4-nitro-phenyl)-butyric acid. (n.d.). Alichem.
  • Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid. (n.d.). Sigma-Aldrich.

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Methodological & Application

Application Notes and Protocols for the Use of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Modified Amino Acids in Peptide Synthesis

The field of peptide science is increasingly reliant on the incorporation of non-proteinogenic amino acids to develop novel therapeutic peptides, probes, and biomaterials. These unique building blocks allow for the precise modulation of peptide conformation, stability, and biological activity. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a key player in this arena, offering a versatile scaffold for advanced peptide design.[1][2]

This molecule is distinguished by two critical features:

  • The Fluorenylmethoxycarbonyl (Fmoc) group , which provides a base-labile Nα-protection essential for the orthogonal strategy of modern solid-phase peptide synthesis (SPPS).[3][4] This protecting group is stable to the acidic conditions used to cleave final peptides from most resins, allowing for a clean and controlled stepwise assembly of the peptide chain.[3]

  • The 4-nitrophenyl moiety , which introduces unique steric and electronic properties into the peptide backbone.[2] This group can be used to influence peptide folding, create specific binding interactions, or serve as a chemical handle for further modifications. The nitro group, for instance, can be reduced to an amine for subsequent conjugation or labeling.

This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and detailed, field-tested protocols for the successful incorporation of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid into synthetic peptides using SPPS.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is fundamental to its effective use.

PropertyValueSource
CAS Number 270062-88-9[1][5]
Molecular Formula C₂₅H₂₂N₂O₆[5][6]
Molecular Weight 446.45 g/mol [5]
Appearance White to off-white solidN/A
Purity ≥97%[5]
Storage Store at room temperature[5]
Solubility Soluble in DMF and DCMN/A

Handling Recommendation: As with all fine chemicals, standard laboratory safety protocols should be observed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is classified as a warning for potential hazards upon ingestion, skin contact, or inhalation.[5]

The Core Principle: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids.[7][8] Excess reagents and byproducts are simply washed away after each step, dramatically simplifying the purification process.[8][9]

The Fmoc-SPPS strategy is a cyclical process built on two fundamental, repeated steps:

  • Nα-Deprotection: The base-labile Fmoc group is removed from the N-terminus of the growing peptide chain, typically with a solution of a secondary amine like piperidine.[3][10] This exposes a free amine, ready for the next coupling reaction.

  • Coupling: The next Nα-Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a new peptide bond.[10][11]

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Exposes N-terminal amine Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms peptide bond Wash2->Deprotection Ready for next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final cycle Start Resin-Bound Peptide (Fmoc-Protected) Start->Deprotection

Figure 1: The iterative workflow of Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocol

This protocol provides a robust methodology for the incorporation of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

4.1. Materials and Reagents

  • Resin: Rink Amide or Wang resin (0.3 - 0.8 mmol/g loading capacity).

  • Amino Acid: Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

  • Standard Amino Acids: Other Fmoc-protected amino acids as required by the sequence.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • Alternative: HOBt/DCC (1-Hydroxybenzotriazole / N,N'-Dicyclohexylcarbodiimide)

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation Solvent: Cold diethyl ether.

4.2. Step-by-Step Synthesis Workflow

This protocol assumes a starting scale of 0.1 mmol on a resin with a loading capacity of 0.5 mmol/g (i.e., 200 mg of resin).

Step 1: Resin Swelling

  • Causality: Proper swelling of the polystyrene resin is critical to ensure that reactive sites are accessible to reagents.

  • Place 200 mg of resin in a peptide synthesis vessel.

  • Add 5 mL of DCM and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DCM and wash the resin 3 times with 5 mL of DMF.

Step 2: N-terminal Fmoc Deprotection

  • Causality: The Fmoc group is removed via a β-elimination mechanism induced by the secondary amine, piperidine, liberating the N-terminal amine for the subsequent coupling reaction.[3][11]

  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes. Drain.

  • Add a fresh 5 mL of 20% piperidine in DMF.

  • Agitate for 7-10 minutes.

  • Drain the solution and wash the resin thoroughly (5 x 5 mL with DMF).

Step 3: Coupling of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid

  • Causality: The carboxylic acid of the incoming amino acid is converted into a more reactive species (an active ester) by the coupling reagent, facilitating nucleophilic attack by the free amine on the resin.[11] DIPEA acts as a non-nucleophilic base to maintain basic conditions required for the reaction.

  • In a separate vial, dissolve Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid (0.4 mmol, 178.6 mg, 4 eq.) and HCTU (0.4 mmol, 165.5 mg, 4 eq.) in 2 mL of DMF.

  • Add DIPEA (0.8 mmol, 139 µL, 8 eq.) to the activation solution and vortex briefly.

  • Immediately add the activation solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Expert Insight: Due to the potential steric hindrance from the nitrophenyl group, a longer coupling time or a double coupling may be necessary. Monitor the reaction using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

Step 4: Post-Coupling Wash

  • Causality: Thorough washing is essential to remove all excess reagents and byproducts, ensuring high purity in the final peptide.[8]

  • Drain the coupling solution.

  • Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Step 5: Peptide Chain Elongation

  • Repeat the cycle of Deprotection (Step 2), Coupling (Step 3 for the next amino acid), and Washing (Step 4) until the full peptide sequence is assembled.

Step 6: Final Cleavage and Deprotection

  • Causality: A strong acid, TFA, is used to cleave the ester or amide linkage between the peptide and the resin. Scavengers like TIS are included to quench reactive cationic species generated during the cleavage of side-chain protecting groups, preventing side reactions.

  • After the final coupling and washing steps, perform a final Fmoc deprotection (Step 2) and wash the resin with DMF then DCM. Dry the resin under vacuum for 1 hour.

  • Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL H₂O.

  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the solution to separate the resin, collecting the filtrate which contains the peptide.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

Step 7: Peptide Precipitation and Isolation

  • Concentrate the TFA solution to a small volume (~1 mL) under a stream of nitrogen.

  • Add the concentrated peptide solution dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for analysis (LC-MS) and purification (HPLC).

Visualization of the Core Reagent

Amino_Acid_Structure A Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid B

Figure 2: Chemical structure of the title compound.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The use of qualitative tests like the ninhydrin test at each coupling step provides real-time feedback on reaction efficiency. Furthermore, analyzing the final crude product by LC-MS validates the overall success of the synthesis by confirming the molecular weight of the desired peptide. This multi-layered approach of in-process control and final product analysis ensures the trustworthiness and reproducibility of the methodology.

References

  • Amino Acid Deriv
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Fmoc Solid Phase Peptide Synthesis.ChemPep Inc.
  • Advances in Fmoc solid-phase peptide synthesis.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.Luxembourg Bio Technologies.
  • Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
  • Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid.ChemScene.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.YouTube.
  • (PDF) Peptide Synthesis.
  • Introduction to Peptide Synthesis.Master Organic Chemistry.
  • Introduction to Peptide Synthesis.
  • Advancing Drug Discovery with Specialty Amino Acid Building Blocks.NINGBO INNO PHARMCHEM CO.,LTD.
  • Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid.Sigma-Aldrich.

Sources

Application Note: A Comprehensive Guide to the On-Resin Deprotection of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of β-Amino Acids in Peptide Science

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. Among these, β-amino acids are of particular interest as they can induce stable secondary structures, such as helices and sheets, in peptides.[1] Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a valuable building block that introduces a β-amino acid residue with a 4-nitrophenyl side chain. This moiety can serve as a spectroscopic probe or be chemically modified for further functionalization.

This application note provides a comprehensive guide to the on-resin deprotection of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid, a critical step in solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss critical considerations for ensuring a high-yield and high-purity synthesis.

The Mechanism of Fmoc Deprotection: A Base-Catalyzed Cascade

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in SPPS.[2] Its removal is typically achieved using a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The deprotection proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

  • Proton Abstraction: The secondary amine acts as a base to abstract the acidic proton from the C9 position of the fluorene ring.[1]

  • β-Elimination: This abstraction is followed by a β-elimination, which liberates the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[2] The highly reactive DBF is subsequently trapped by the excess secondary amine to form a stable adduct.[1]

Fmoc_Deprotection_Mechanism Resin_AA Resin-Bound Fmoc-Amino Acid Intermediate Carbanion Intermediate Resin_AA->Intermediate Proton Abstraction Piperidine Piperidine (Base) DBF_Adduct DBF-Piperidine Adduct Free_Amine Resin-Bound Amino Acid (Free Amine) Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination DBF->DBF_Adduct Trapping

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Potential Challenges and Expert Recommendations

While the Fmoc deprotection is generally a robust reaction, certain challenges can arise, particularly when working with β-amino acids.

  • Incomplete Deprotection: Insufficient reaction time or low-quality reagents can lead to incomplete removal of the Fmoc group. This will result in deletion sequences in the final peptide.[1] Regular monitoring of the deprotection reaction is crucial to ensure its completion.

  • Diketopiperazine Formation: Peptides containing β-amino acids are particularly susceptible to diketopiperazine formation, an intramolecular cyclization reaction that cleaves the dipeptide from the resin.[1] This side reaction is more prominent after the deprotection of the second amino acid in the sequence. To mitigate this, it is advisable to use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin) if the C-terminus is a carboxylic acid, and to proceed with the subsequent coupling reaction immediately after deprotection and washing.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checkpoints to ensure the success of each step.

Materials and Reagents
ReagentGradeRecommended Supplier
Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acidPeptide SynthesisAny reputable source
Solid-phase synthesis resin (e.g., Wang, Rink Amide)100-200 meshAny reputable source
N,N-Dimethylformamide (DMF)Peptide SynthesisAny reputable source
PiperidineReagent GradeAny reputable source
Dichloromethane (DCM)ACS GradeAny reputable source
Trifluoroacetic acid (TFA)Reagent GradeAny reputable source
Triisopropylsilane (TIS)Reagent GradeAny reputable source
HPLC-grade acetonitrile and waterHPLC GradeAny reputable source
Protocol 1: On-Resin Fmoc Deprotection

This protocol describes the removal of the Fmoc group from resin-bound Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate the mixture for 3 minutes at room temperature.[4]

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.[4]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min). This is a critical step to ensure all residual piperidine and the DBF-piperidine adduct are removed before the next coupling step.[4]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The completion of the Fmoc deprotection can be monitored by detecting the DBF-piperidine adduct in the drained solution, which has a characteristic UV absorbance maximum around 301 nm.

  • Sample Collection: Collect the filtrate from the second deprotection step.

  • Dilution: Dilute a small aliquot of the filtrate with a known volume of DMF.

  • UV-Vis Measurement: Measure the absorbance of the diluted sample at 301 nm using a UV-Vis spectrophotometer.

  • Completion Check: After the final DMF wash, collect the wash solution and measure its absorbance at 301 nm. A baseline reading indicates the complete removal of the DBF-piperidine adduct.

Protocol 3: Cleavage from Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.[5]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.

Workflow Visualization

Deprotection_Workflow Start Resin-Bound Fmoc-Amino Acid Swell Swell Resin in DMF Start->Swell Deprotect1 Initial Deprotection (20% Piperidine/DMF, 3 min) Swell->Deprotect1 Deprotect2 Second Deprotection (20% Piperidine/DMF, 10-15 min) Deprotect1->Deprotect2 Monitor Monitor Deprotection (UV-Vis) Deprotect2->Monitor Monitor->Deprotect2 Incomplete Wash Wash with DMF Monitor->Wash Deprotection Complete Next_Step Proceed to Next Coupling Step Wash->Next_Step

Figure 2: Experimental workflow for Fmoc deprotection.

Analytical Validation

The purity and identity of the final peptide should be confirmed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

RP-HPLC

RP-HPLC is the gold standard for assessing peptide purity.[6] A typical method involves a C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA. The purity is determined by integrating the area of the main peptide peak relative to the total peak area.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[6] Electrospray ionization (ESI) is a commonly used technique for peptide analysis. The observed molecular weight should match the calculated theoretical mass of the target peptide.

References

  • Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. [Link]

  • Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]

  • Wenzel, H. R., & Tschesche, H. (1981). Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 362(6), 829–831.
  • American Chemical Society. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. [Link]

  • PubMed. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. [Link]

  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

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Application Notes and Protocols for the Synthesis of Peptides Containing (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These modifications can confer unique structural and functional properties, leading to peptides with enhanced stability, novel biological activity, and improved pharmacokinetic profiles.[1][2] This document provides a comprehensive guide to the synthesis of peptides containing the unnatural β-amino acid, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid. We will delve into the strategic considerations for its incorporation using Fmoc-based solid-phase peptide synthesis (SPPS), provide detailed experimental protocols, and discuss methods for the characterization of the final peptide product. The protocols and insights provided herein are designed to be a valuable resource for researchers aiming to explore the potential of this and other modified amino acids in their work.

Introduction: The Significance of (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid in Peptide Chemistry

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a chiral β-amino acid derivative that has garnered significant interest in medicinal chemistry.[3] Its unique structure, featuring a nitrophenyl moiety, offers several advantages in the design of novel peptides and peptidomimetics. The incorporation of β-amino acids into peptide backbones can induce stable secondary structures and provide resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[1][4][5][6]

The 4-nitrophenyl group, in particular, can be a versatile functional handle. It can be used to introduce specific electronic or steric properties into a peptide, potentially modulating its binding affinity and selectivity for biological targets.[7] Furthermore, the nitro group can be chemically modified post-synthesis, for example, by reduction to an amine, allowing for the attachment of fluorescent probes, affinity labels, or other functionalities.[8] This makes Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid a valuable building block for creating complex and functional peptides for a wide range of applications, from fundamental biological studies to the development of new therapeutics.[7][8]

Strategic Considerations for Synthesis

The successful synthesis of peptides containing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid relies on a solid understanding of solid-phase peptide synthesis (SPPS) principles, particularly Fmoc/tBu chemistry.[9][10][11]

The Building Block: Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic Acid

The key reagent for incorporating this modified amino acid is its N-α-Fmoc protected form, Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid (CAS 270062-88-9).[8][12] The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is stable to the acidic conditions used for final cleavage from the resin, making it ideal for SPPS.[10][13] It is crucial to source this building block with high purity (≥99% by HPLC) to ensure successful and clean peptide synthesis.[8]

Compound CAS Number Molecular Formula Molecular Weight
Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid270062-88-9C₂₅H₂₂N₂O₆446.45 g/mol
Solid Support Selection

The choice of solid support (resin) depends on the desired C-terminal functionality of the final peptide.[14]

  • For a C-terminal amide: Rink Amide resin is the most common choice.

  • For a C-terminal carboxylic acid: 2-Chlorotrityl chloride resin or Wang resin are suitable options.[14]

The mesh size of the resin is also a practical consideration, especially for automated synthesizers, where a 100-200 mesh size is often recommended to prevent clogging.[14]

Coupling Reagents: Overcoming Steric Hindrance

While (S)-3-Amino-4-(4-nitrophenyl)butanoic acid is not as sterically hindered as some other unnatural amino acids, the use of efficient coupling reagents is still recommended to ensure complete and rapid amide bond formation.[15][16] In-situ activating reagents are widely used in SPPS for their ease of use and high efficiency.[17]

Commonly used coupling reagents include:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU and HCTU are generally more reactive than HBTU and are particularly useful for difficult couplings.[17] The choice of a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is also critical for the activation step.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a model peptide containing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid. These protocols can be adapted for automated peptide synthesizers.

General SPPS Workflow

The overall process of SPPS is cyclical, involving the repeated steps of deprotection and coupling to elongate the peptide chain.[18][19][20]

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Is sequence complete? No Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Is sequence complete? Yes Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization End End: Lyophilized Peptide Characterization->End

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol: Manual Synthesis of a Model Peptide

This protocol describes the synthesis of a pentapeptide (e.g., Tyr-Gly-Gly-Phe-X, where X is (S)-3-Amino-4-(4-nitrophenyl)butanoic acid) on Rink Amide resin (0.1 mmol scale).

Materials and Reagents:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU or HATU

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Solid-phase synthesis vessel with a sintered glass filter

Procedure:

  • Resin Swelling:

    • Weigh out approximately 200 mg of Rink Amide resin (for 0.1 mmol scale) into the synthesis vessel.

    • Add 5 mL of DMF and allow the resin to swell for at least 1 hour with occasional agitation.[14]

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of the First Amino Acid (Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid):

    • In a separate vial, dissolve 3 equivalents of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid (relative to resin loading) and 3 equivalents of HBTU/HATU in 3 mL of DMF.[21]

    • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • To monitor the coupling reaction, a small sample of resin beads can be taken and subjected to a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.[22]

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation (Coupling of Subsequent Amino Acids):

    • Repeat the Fmoc deprotection step (Step 2).

    • Repeat the coupling step (Step 3) with the next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Phe-OH).

    • Continue this cycle of deprotection and coupling until the entire peptide sequence is assembled.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. For a peptide containing Tyr, a common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).[23] A simpler and less odorous alternative for many sequences is TFA/TIS/water (95:2.5:2.5).[23]

    • Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment when handling TFA.

    • Add the cleavage cocktail (e.g., 5 mL) to the dry resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture into a clean collection tube, and wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation:

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (e.g., 40 mL).

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide will contain impurities from incomplete couplings or side reactions.[24] Purification is typically achieved by RP-HPLC.

Parameter Typical Conditions
Column C18, 5 µm particle size
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes)
Detection UV at 214 nm and 280 nm
Flow Rate 1 mL/min (analytical) or higher (preparative)

The fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the pure peptide.

Characterization by Mass Spectrometry

The identity of the purified peptide should be confirmed by mass spectrometry.[25][26]

Technique Information Obtained
Electrospray Ionization (ESI-MS) Provides the molecular weight of the peptide, often as multiply charged ions.
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) Provides the molecular weight of the peptide, typically as a singly charged ion.

The observed molecular weight should match the calculated theoretical molecular weight of the desired peptide.

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete Coupling Steric hindrance, peptide aggregationUse a more powerful coupling reagent (e.g., HATU), double couple, or increase coupling time.
Low Yield after Cleavage Incomplete cleavage, peptide precipitation on resinExtend cleavage time, use a stronger cleavage cocktail, or ensure the peptide is soluble in the cleavage mixture.
Multiple Peaks in HPLC Deletion sequences, side reactionsOptimize coupling and deprotection times, ensure high-purity reagents.
Modification of Nitro Group Harsh cleavage conditionsThe nitro group is generally stable to TFA. If modification is observed, investigate alternative cleavage strategies, although this is uncommon.

Conclusion

The synthesis of peptides containing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a feasible and valuable strategy for developing novel peptidomimetics with potentially enhanced therapeutic properties. By following the detailed protocols and considering the strategic insights provided in this application note, researchers can successfully incorporate this and other unnatural amino acids into their peptide sequences. Careful execution of the synthesis, purification, and characterization steps is paramount to obtaining high-quality peptides for downstream applications in drug discovery and chemical biology.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link not available]
  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 863. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323–334. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Drug Discovery with Specialty Amino Acid Building Blocks. [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Semenov, E., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e23. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(13), 6706–6741. [Link]

  • Reddy, K. S., et al. (2024). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic β-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323-334. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • Google Patents. (2011). Preparation method for 4-amino-3-phenylbutyric acid.
  • Sharma, R., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Clinical and Medical Sciences, 1(1), 1-6. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Hidayah, S. N., Putra, M. P., & Lukitaningsih, E. (2023). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. YouTube. [Link]

  • ResearchGate. Synthesis of the PPGs 3-(o-Nitrophenyl) butan-2-ol 4) and 3-(o-Nitrophenyl)but-3-en-2-ol 5). [Link]

  • Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 63(1), 137–147. [Link]

  • Robinson, J. A. (2003). Beta-amino acids: versatile peptidomimetics. Accounts of Chemical Research, 36(9), 743–752. [Link]

  • Magaji, M. A., Chen, B., & Robertson, C. C. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, E81, 486-491. [Link]

Sources

Application Note: A Mass Spectrometry-Based Protocol for the Characterization of Peptides Incorporating (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, peptides modified with non-canonical amino acids are gaining significant traction. These modifications can confer advantageous properties such as enhanced proteolytic stability, improved conformational rigidity, and novel biological activities.[1] The incorporation of β-amino acids, in particular, has emerged as a promising strategy to generate peptidomimetics with unique structural and functional attributes.[1][2] This application note provides a comprehensive guide to the characterization of peptides containing the synthetic β-amino acid, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, using liquid chromatography-mass spectrometry (LC-MS).

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a chiral β-amino acid derivative that serves as a valuable building block in pharmaceutical research, primarily in peptide synthesis.[3] Its 4-nitrophenyl substituent introduces a unique chemical handle and can influence the peptide's overall properties. Robust and detailed analytical characterization is paramount to ensure the identity, purity, and structural integrity of these modified peptides. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful and indispensable tool for this purpose, offering high sensitivity, specificity, and the ability to elucidate detailed structural information.[4][5][6][7] This guide will detail a systematic workflow, from sample preparation to data interpretation, providing researchers with the necessary protocols to confidently characterize these novel peptide entities.

I. Foundational Concepts: Understanding the Analyte and the Technique

A thorough understanding of the physicochemical properties of the peptide and the principles of the analytical technique is crucial for successful characterization.

A. The Unique Nature of (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid-Containing Peptides

The incorporation of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid introduces several key features that influence the mass spectrometric analysis:

  • Increased Mass: The molecular weight of this non-canonical amino acid (C₁₀H₁₂N₂O₄) is 224.21 g/mol .

  • Modified Backbone: The presence of a β-amino acid extends the peptide backbone by one carbon atom compared to a standard α-amino acid, which can alter fragmentation patterns.[2]

  • The Nitro Group: The nitro (-NO₂) group is a key feature that can yield characteristic fragmentation patterns, including the neutral loss of NO (30 Da) or NO₂ (46 Da).[8][9][10]

  • Chirality: The (S)-configuration is critical for stereospecific interactions in biological systems, though this feature is not directly probed by standard mass spectrometry.[3]

B. The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern peptide analysis.[5]

  • Liquid Chromatography (LC): LC separates the peptide of interest from impurities based on its physicochemical properties (e.g., hydrophobicity). This is critical for accurate mass measurement and for the analysis of complex mixtures.

  • Mass Spectrometry (MS): The mass spectrometer ionizes the peptide and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (the intact peptide) is selected and fragmented. The resulting fragment ions provide sequence information, allowing for the confirmation of the amino acid sequence and the localization of modifications.[11][12]

II. Experimental Design and Protocols

A well-designed experiment is the foundation of reliable and reproducible results. This section outlines the necessary materials, instrumentation, and step-by-step protocols.

A. Materials and Reagents

  • Peptide Sample: Synthesized and purified peptide containing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid. The synthesis of the Fmoc-protected amino acid is a key step for solid-phase peptide synthesis.[13]

  • Solvents: LC-MS grade water, acetonitrile, and formic acid.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements.[6]

  • LC System: A UHPLC or HPLC system capable of generating reproducible gradients.

  • LC Column: A C18 reversed-phase column is a common choice for peptide separations.

B. Experimental Workflow Diagram

Caption: A generalized workflow for the characterization of modified peptides.

C. Detailed Protocols

Protocol 1: Sample Preparation

  • Peptide Dissolution: Accurately weigh a small amount of the lyophilized peptide. Dissolve the peptide in an appropriate solvent, such as 0.1% formic acid in water/acetonitrile, to a final concentration of approximately 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Dilution: Create a working solution of 1-10 µM by diluting the stock solution with 0.1% formic acid in water. The optimal concentration may vary depending on the instrument's sensitivity.

Protocol 2: LC-MS Analysis

  • LC Method:

    • Column: C18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-40% B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good separation of the peptide from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Method (Full Scan - MS1):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 300-2000 m/z.

    • Resolution: >60,000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 300 °C.

Protocol 3: Tandem MS (MS/MS) Analysis for Sequencing

  • Data-Dependent Acquisition (DDA):

    • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Use a stepped or normalized collision energy (e.g., 25-35%) to ensure a rich fragmentation spectrum.

    • Isolation Window: 1.2-2.0 m/z.

    • Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to allow for the selection of lower abundance precursors.

III. Data Analysis and Interpretation

Careful analysis of the acquired data is essential to confirm the peptide's identity and structure.

A. Intact Mass Confirmation

The MS1 spectrum will show the isotopic distribution of the intact peptide. The experimentally measured monoisotopic mass should be compared to the theoretical mass calculated from the peptide's sequence. High-resolution mass spectrometry should allow for a mass accuracy of <5 ppm.[12][14]

Table 1: Hypothetical Mass Analysis of a Peptide Containing (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid

ParameterValue
Peptide SequenceAc-Gly-Ala-Val-(S-Npb)-Leu-NH₂
Theoretical Monoisotopic Mass605.3191 Da
Observed Monoisotopic Mass605.3185 Da
Mass Error (ppm)-0.99
Charge States Observed[M+H]⁺, [M+2H]²⁺

(S-Npb refers to (S)-3-Amino-4-(4-nitrophenyl)butanoic acid)

B. Fragmentation Analysis for Sequence Verification

The MS/MS spectrum provides the key information for sequence confirmation. Peptides typically fragment at the amide bonds, producing b- and y-type ions.[11]

  • b-ions: Contain the N-terminus of the peptide.

  • y-ions: Contain the C-terminus of the peptide.

The presence of a β-amino acid will result in a mass difference corresponding to the residue mass of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid in the b- or y-ion series.

C. Characteristic Fragmentation of the Nitro Group

A key diagnostic feature will be the fragmentation of the 4-nitrophenyl side chain. Look for neutral losses from the precursor or fragment ions:

  • Neutral Loss of NO (29.9979 Da): This is a common fragmentation pathway for nitroaromatic compounds.[8][10]

  • Neutral Loss of NO₂ (45.9929 Da): This is another characteristic fragmentation.[9]

The presence of these neutral losses provides strong evidence for the successful incorporation of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

D. Fragmentation of the β-Amino Acid Backbone

The extended backbone of the β-amino acid may lead to additional fragmentation pathways compared to standard α-peptides. Careful manual or software-assisted annotation of the MS/MS spectrum is required to account for these.

IV. Troubleshooting and Advanced Considerations

  • Poor Ionization: Peptides containing this modification may exhibit different ionization efficiencies. Optimization of ESI source parameters may be necessary. The use of ion-pairing agents can sometimes improve chromatographic performance for basic peptides.[15]

  • Complex Spectra: The presence of multiple charge states and complex fragmentation can make spectra challenging to interpret. Deconvolution algorithms can help to determine the neutral mass from the MS1 spectrum.

  • Impurity Profiling: LC-MS is an excellent tool for identifying and quantifying synthesis-related impurities, such as deletion sequences or peptides with protecting groups still attached.[6][14]

  • Database Searching: For known peptide sequences, database search algorithms like Mascot can be used to automatically annotate MS/MS spectra.[16][17] However, the non-canonical amino acid must be defined as a custom modification.

V. Conclusion

The protocol outlined in this application note provides a robust framework for the comprehensive characterization of peptides containing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid using LC-MS/MS. By carefully considering the unique properties of this modified amino acid and leveraging the power of high-resolution mass spectrometry, researchers can confidently determine the identity, purity, and primary structure of these novel therapeutic candidates. The ability to confirm the intact mass and verify the sequence through detailed fragmentation analysis is a critical step in the development of next-generation peptide-based drugs.

References

  • Dunning, C. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. Waters Corporation. [Link]

  • Fiorino, F., et al. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(19), 8417-8440. [Link]

  • Ziganshin, R., et al. (2024). The Strategy for Peptidomic LC-MS/MS Data Analysis: The Case of Urinary Peptidome Study. Methods in Molecular Biology, 2777, 307-322. [Link]

  • Seebach, D., et al. (2004). Beta-peptides: a surprise at every turn. Chimia, 58(1-2), 45-57. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. [Link]

  • Sun, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(9), e4862. [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Organic Chemistry. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]

  • Giebułtowicz, J., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7891. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. [Link]

  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]

  • Google Patents. (n.d.).
  • Lancia, J. K., et al. (2013). The use of mass spectrometry to study amyloid-β peptides. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(6), 1206-1218. [Link]

  • Sun, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(9), e4862. [Link]

  • Thiede, B., et al. (2005). Peptide mass fingerprinting. Methods in Enzymology, 402, 61-77. [Link]

  • Agilent Technologies, Inc. (2020). Identification of Therapeutic Peptide and its Impurities. [Link]

  • University of Arizona. (n.d.). Fragmentation and Interpretation of Spectra. [Link]

  • Guryča, V. (2014). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1143, 13-24. [Link]

  • Lund University. (n.d.). MS data analysis using Peptide Mass Fingerprinting (PMF). [Link]

Sources

Application Notes & Protocols: (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid as a Selective GABA-B Receptor Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, also known as (S)-4-nitro-phenibut, as a high-affinity molecular probe for the study of γ-aminobutyric acid type B (GABA-B) receptors. We will delve into the rationale behind its use, detailing its synthesis, pharmacological profile, and providing explicit, field-tested protocols for its application in fundamental research and drug discovery workflows.

Introduction: The Need for Selective GABA-B Receptor Probes

The GABA-B receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged synaptic inhibition in the central nervous system. Its role in modulating neurotransmitter release makes it a key target for therapeutic interventions in a range of neurological and psychiatric disorders, including anxiety, spasticity, and substance abuse.[1][2] Phenibut (β-phenyl-GABA) itself is a neuropsychotropic drug with anxiolytic and nootropic effects, acting primarily as a GABA mimetic at GABA-B receptors.[1][3]

Understanding the intricate pharmacology of the GABA-B receptor requires molecular tools with high affinity and selectivity. (S)-3-Amino-4-(4-nitrophenyl)butanoic acid emerges as a superior probe compared to racemic mixtures or its corresponding R-enantiomer due to the stereospecific nature of its interaction with the receptor. The (S)-configuration is crucial for its potent agonistic activity.[4] This document will serve as a practical guide to leveraging the unique properties of this compound.

Physicochemical and Pharmacological Profile

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a chiral β-amino acid derivative.[4] The introduction of a nitro group at the para-position of the phenyl ring enhances its binding affinity and potency at the GABA-B receptor.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₄[4]
Molecular Weight 224.21 g/mol [4]
Primary Target GABA-B Receptor Agonist[1][3]
Stereospecificity (S)-enantiomer is the active form[4]

A comprehensive table of experimentally determined binding affinities (Ki/IC50) and functional potencies (EC50) would ideally be populated here from specific research articles. The current search did not yield specific quantitative values for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

Synthesis Overview

The synthesis of enantiomerically pure (S)-3-Amino-4-(4-nitrophenyl)butanoic acid is critical for its use as a selective probe. Asymmetric synthesis or chiral resolution are common strategies.[4] A general synthetic approach involves the condensation of 4-nitrobenzaldehyde with a chiral auxiliary, such as (S)-alanine, to form a Schiff base intermediate, followed by reduction and hydrolysis.[4] Ensuring high enantiomeric purity (>99%) is paramount and should be verified by chiral HPLC or other appropriate analytical techniques.[5]

For researchers interested in creating tagged probes, the synthesis can be adapted. For instance, the nitro group can be reduced to an amine, which can then be coupled to a fluorophore or a biotin moiety for use in fluorescence-based assays or affinity purification, respectively.[4]

Application Protocols

The high affinity and selectivity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid make it a versatile tool for a variety of in vitro and in vivo applications.

In Vitro Radioligand Binding Assays

Radiolabeled probes are invaluable for quantifying receptor density and affinity in various tissues and cell preparations.[6] A radiolabeled version of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid (e.g., with ³H or ¹⁴C) can be custom synthesized and used in competitive binding assays to characterize the affinity of unlabeled test compounds for the GABA-B receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the GABA-B receptor.

Materials:

  • Cell membranes expressing GABA-B receptors (e.g., from CHO or HEK293 cells, or rat brain tissue)

  • Radiolabeled (S)-3-Amino-4-(4-nitrophenyl)butanoic acid (e.g., [³H]-(S)-4-nitro-phenibut)

  • Unlabeled (S)-3-Amino-4-(4-nitrophenyl)butanoic acid (for determining non-specific binding)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

Protocol:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding: For total binding, omit the unlabeled test compound. For non-specific binding, add a high concentration of unlabeled (S)-3-Amino-4-(4-nitrophenyl)butanoic acid (e.g., 10 µM).

  • Incubation: Add the cell membrane preparation to each well. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes with Ligands prep_membranes->incubate prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubate filter Separate Bound & Unbound Ligands incubate->filter count Quantify Radioactivity filter->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ki Determine IC50 and Ki plot_curve->determine_ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: GTPγS Binding

As a GABA-B receptor agonist, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid will stimulate the binding of GTP to the G-protein. This can be measured using a [³⁵S]GTPγS binding assay.

Objective: To determine the potency (EC50) and efficacy of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid as a GABA-B receptor agonist.

Materials:

  • Cell membranes expressing GABA-B receptors

  • [³⁵S]GTPγS

  • GDP

  • (S)-3-Amino-4-(4-nitrophenyl)butanoic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

Protocol:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of GDP (e.g., 10 µM), a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM), and varying concentrations of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

  • Basal and Non-specific Binding: For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubation: Add the cell membrane preparation to each well. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction and filter as described in the radioligand binding assay protocol.

  • Quantification: Count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

In Vivo Studies: Microdialysis

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid can be used in vivo to study the effects of GABA-B receptor activation on neurotransmitter release in specific brain regions.

Objective: To investigate the effect of systemic or local administration of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid on dopamine release in the nucleus accumbens.

Protocol:

  • Animal Surgery: Implant a microdialysis guide cannula targeting the desired brain region (e.g., nucleus accumbens) in an anesthetized rodent. Allow for recovery.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.

  • Drug Administration: Administer (S)-3-Amino-4-(4-nitrophenyl)butanoic acid systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline and compare the effects of the drug treatment to a vehicle control.

GABA-B Receptor Signaling Pathway:

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_effector Downstream Effectors ligand (S)-3-Amino-4-(4-nitrophenyl)butanoic acid gabab GABA-B Receptor ligand->gabab Agonist Binding gprotein Gi/o Protein gabab->gprotein Activation ac Adenylyl Cyclase gprotein->ac αi/o inhibits k_channel GIRK Channel gprotein->k_channel βγ activates ca_channel Voltage-gated Ca²⁺ Channel gprotein->ca_channel βγ inhibits camp ↓ cAMP ac->camp k_efflux ↑ K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx

Caption: Simplified GABA-B receptor signaling cascade.

Troubleshooting & Experimental Considerations

  • Solubility: (S)-3-Amino-4-(4-nitrophenyl)butanoic acid may have limited solubility in aqueous buffers. Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the assay buffer. Ensure the final solvent concentration does not affect the assay performance.

  • Enantiomeric Purity: The presence of the R-enantiomer can interfere with the results. Always use a high-purity (S)-enantiomer and verify its purity.

  • Non-specific Binding: High non-specific binding in radioligand assays can be addressed by optimizing the protein concentration, washing steps, and using appropriate blocking agents.

  • In Vivo Studies: The blood-brain barrier permeability of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid should be considered when planning in vivo experiments.

Conclusion

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a potent and selective molecular probe for the GABA-B receptor. Its utility spans from fundamental receptor characterization to in vivo studies of neurotransmission. The protocols and considerations outlined in this document provide a solid foundation for researchers to effectively utilize this valuable tool in their investigations of GABA-B receptor pharmacology and its role in health and disease.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. Available at: [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Available at: [Link]

  • Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • WebMD. Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

  • PubMed. The use of radiolabeled compounds for ADME studies in discovery and exploratory development. Available at: [Link]

  • Wikipedia. Phenibut. Available at: [Link]

  • Google Patents. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
  • PubChem. Phenibut. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Available at: [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. Available at: [Link]

  • QxMD. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Available at: [Link]

  • PubChem. (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. Available at: [Link]

  • PubMed. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Available at: [Link]

Sources

Troubleshooting & Optimization

Solubility issues of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic Acid

Welcome to the technical support center for Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid (CAS 270062-88-9). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable but sometimes challenging building block into their peptide synthesis workflows. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions related to its solubility and handling, particularly in N,N-Dimethylformamide (DMF).

Troubleshooting Guide: Solubility Issues in DMF

Users often report that Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid can be difficult to dissolve in DMF, the most common solvent for solid-phase peptide synthesis (SPPS).[1] This guide addresses the most common issues in a question-and-answer format.

Question 1: I've added the standard amount of DMF, but the amino acid derivative isn't dissolving. What is the first thing I should check?

Answer: The first step is to verify your concentration and the quality of your solvent.

  • Concentration: While most standard Fmoc-amino acids dissolve readily at concentrations of 0.3–0.5 M for coupling reactions, this particular derivative's bulky Fmoc and nitrophenyl groups can lead to lower solubility.[2] These aromatic structures can cause aggregation through intermolecular π-stacking, hindering solvation.

  • Solvent Quality: DMF can degrade over time to produce dimethylamine and formic acid.[3] Dimethylamine is a base that can prematurely cleave the Fmoc protecting group, while other impurities can interfere with solubility.[4][5] Always use fresh, high-purity, peptide-synthesis-grade DMF. If you suspect your DMF is old, use a fresh bottle.

Initial Actions:

  • Add more DMF incrementally to reduce the concentration.

  • Ensure you are using fresh, high-purity DMF.

  • Gently warm the solution to 30-40°C. This can often provide enough energy to break up aggregates and facilitate dissolution. Do not overheat, as this can risk side reactions.

Question 2: The solution is hazy or contains visible particulates even after vortexing. What should I do next?

Answer: Haze or particulates indicate that simple mixing is insufficient to overcome the intermolecular forces causing aggregation. More energy is required.

  • Mechanism of Action: Sonication is highly effective in this scenario. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which physically breaks apart solute aggregates and accelerates the dissolution process.

Recommended Protocol:

  • Place the vial containing the mixture in a bath sonicator.

  • Sonicate for 5-10 minute intervals.

  • Visually inspect the solution after each interval. Most preparations should become clear within this timeframe. If solubility does not improve, consider a solvent mixture (see FAQ section).

Question 3: My solution has a faint yellow tint. Is this a problem?

Answer: A yellow tint can be an early warning sign of Fmoc deprotection.

  • Chemical Basis: The Fmoc group is removed by a base, typically piperidine, in a process that liberates dibenzofulvene.[5] This byproduct forms a piperidine adduct, which can appear yellowish. If your DMF contains basic impurities like dimethylamine, slow deprotection can occur in the vial, leading to a yellow color and a reduction in the active concentration of your protected amino acid.[3]

Troubleshooting Steps:

  • Verify Solvent Purity: Immediately switch to a new, sealed bottle of peptide-grade DMF. Old or low-grade DMF is the most common cause.[3]

  • Prepare Fresh: Only prepare the amount of solution needed for immediate use. Do not store solutions of this amino acid derivative for extended periods, as the risk of degradation increases over time.[4]

  • Perform a Purity Check: If the problem persists, the purity of the amino acid derivative itself may be compromised. A quick purity check via HPLC is advisable.

Frequently Asked Questions (FAQs)

Q1: Why is this specific amino acid derivative more difficult to dissolve than others like Fmoc-Gly-OH?

The molecular structure is the primary reason. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid has two bulky, aromatic moieties: the fluorenyl (from Fmoc) and the 4-nitrophenyl side chain. These flat, electron-rich systems are prone to intermolecular π-π stacking, which promotes the formation of aggregates that are difficult for solvent molecules to break apart.[6] Simpler amino acids like glycine lack these large, interacting side chains and thus dissolve more easily.

Q2: Can I use N-Methyl-2-pyrrolidone (NMP) instead of DMF?

Yes, NMP is an excellent alternative and often considered a superior solvent for SPPS.[7] It has a higher polarity than DMF and can be more effective at solvating growing peptide chains and preventing aggregation.[3] If you are facing persistent solubility issues in DMF, switching to NMP is a highly recommended troubleshooting step.

Q3: Is it safe to store the dissolved amino acid in DMF solution for several days?

It is strongly discouraged. As mentioned, DMF can contain or develop basic impurities that will slowly cleave the Fmoc group.[4][5] This reduces the concentration of your active reagent and introduces impurities into your synthesis. For best results, always prepare solutions fresh on the day of use.

Q4: I don't have a sonicator. Are there other methods to improve solubility?

While sonication is preferred, you can try the following:

  • Gentle Warming: Heat the solution to 35-40°C with gentle agitation.

  • Solvent Modifiers: Adding a small percentage (5-10%) of a more polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) can sometimes disrupt aggregation and improve solubility. However, ensure this is compatible with your subsequent reaction chemistry.

  • Chaotropic Salts: In very difficult cases, adding a low concentration of a chaotropic salt like LiCl can help break up aggregates, but this is typically reserved for on-resin aggregation issues and should be used with caution.[8]

Visual Diagrams & Workflows

Diagram 1: Troubleshooting Workflow for Dissolution

This diagram outlines the decision-making process when encountering solubility issues.

G start Start: Prepare Amino Acid Solution in DMF check_clarity Is the solution clear and colorless? start->check_clarity dissolved Success: Proceed to Coupling Reaction check_clarity->dissolved Yes hazy Issue: Solution is hazy, cloudy, or has particulates check_clarity->hazy No (Hazy) yellow Issue: Solution has a yellow tint check_clarity->yellow No (Yellow) action_hazy Action: 1. Add more DMF (lower concentration). 2. Gently warm (30-40°C). 3. Sonicate for 5-10 min. hazy->action_hazy action_yellow Action: 1. Discard solution. 2. Use fresh, high-purity DMF. 3. Prepare solution immediately before use. yellow->action_yellow check_hazy_again Is the solution clear now? action_hazy->check_hazy_again check_hazy_again->dissolved Yes switch_solvent Advanced: Switch to NMP as the solvent. check_hazy_again->switch_solvent No re_prepare Re-prepare solution action_yellow->re_prepare re_prepare->start

Caption: Troubleshooting decision tree for solubility issues.

Diagram 2: Conceptual Model of Aggregation

This diagram illustrates how intermolecular forces can hinder dissolution.

G cluster_0 Aggregated State (Low Solubility) cluster_1 Solvated State (High Solubility) A1 Fmoc-AA-pNO2 A2 Fmoc-AA-pNO2 A1->A2 π-π stacking A3 Fmoc-AA-pNO2 A2->A3 π-π stacking Energy_Input Energy Input (Sonication, Heat) A2->Energy_Input S1 Fmoc-AA-pNO2 D1 DMF S1->D1 solvation D2 DMF S1->D2 solvation D3 DMF S1->D3 solvation D4 DMF S1->D4 solvation Energy_Input->S1  Breaks Aggregates

Caption: Aggregation vs. Solvation of the amino acid derivative.

Experimental Protocols

Protocol 1: Optimal Dissolution of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic Acid
  • Preparation: Weigh the required amount of the amino acid derivative into a clean, dry glass vial.

  • Solvent Addition: Add fresh, peptide-synthesis-grade DMF to achieve an initial target concentration of 0.2 M. This is lower than the typical 0.4-0.5 M to facilitate easier dissolution.

  • Initial Mixing: Vortex the vial for 30 seconds.

  • Sonication: Place the vial in a bath sonicator and sonicate for 5 minutes.

  • Visual Inspection: Remove the vial and check for clarity. If particulates remain, sonicate for another 5 minutes.

  • Concentration Adjustment: If the solution is clear and you require a higher concentration, you can now add more of the amino acid derivative incrementally, with short bursts of sonication after each addition, until you reach your desired final concentration (up to ~0.4 M).

  • Usage: Use the freshly prepared solution immediately for your coupling reaction.

Protocol 2: Small-Scale Test Coupling

This protocol validates that your dissolved amino acid is active and ready for use in a larger synthesis.

  • Resin Preparation: Take a small amount of deprotected resin (e.g., 25 mg of Rink Amide with a free amine).

  • Activation: In a separate vial, pre-activate your dissolved Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid solution (e.g., 4 equivalents) with your chosen coupling reagent (e.g., HCTU, 4 eq.) and a base (e.g., DIPEA, 8 eq.) for 2-3 minutes.

  • Coupling: Add the activated amino acid mixture to the resin. Agitate at room temperature for 30-45 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), followed by DCM (3x).

  • Kaiser Test: Take a few beads of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a successful coupling reaction and confirms the viability of your dissolved amino acid.

Reference Data

ParameterRecommendationRationale & Notes
Primary Solvent N,N-Dimethylformamide (DMF)Standard for SPPS, but must be high-purity and fresh.[1]
Alternative Solvent N-Methyl-2-pyrrolidone (NMP)Often provides superior solvation for difficult or hydrophobic sequences.[3][7]
Starting Concentration 0.2 MA lower starting concentration aids initial dissolution. Can be increased later.
Maximum Concentration ~0.4 MExceeding this may lead to persistent solubility issues.
Dissolution Aid Bath SonicationHighly effective at breaking up aggregates caused by π-stacking.
Temperature Room Temperature to 40°CGentle warming can aid dissolution. Avoid excessive heat.
Storage of Solution Do Not StorePrepare fresh for each use to avoid degradation from DMF impurities.[4]

References

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. Available at: [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Fields, G.B. & Noble, R.L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Note: A direct link to the full text may require a subscription. A related methods chapter is referenced for general principles).
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Pennington, M.W. & Dunn, B.M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. (Referenced via ResearchGate for general methods on Fmoc group removal). Available at: [Link]

  • Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(12), 6809–6814. Available at: [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8113. Available at: [Link]

  • Ferrazzano, L., et al. (2020). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]

  • ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis? (Discussion Thread). Available at: [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]

  • Ohta, S., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Molecules, 16(9), 7213–7223. Available at: [Link]

  • Ontores. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available at: [Link]

Sources

Technical Support Center: Peptide Cleavage Cocktails for Nitrophenyl-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when cleaving peptides containing nitrophenyl groups. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the successful cleavage and deprotection of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing nitrophenyl (Npys) protecting groups?

The primary challenge in cleaving peptides with 3-nitro-2-pyridinesulfenyl (Npys) groups, often used for cysteine protection, lies in preventing side reactions. During acid-mediated cleavage, typically with trifluoroacetic acid (TFA), the liberated Npys group can act as an oxidizing agent. This can lead to the modification of sensitive amino acid residues within your peptide sequence, particularly tryptophan and methionine.

Furthermore, the choice of scavengers in the cleavage cocktail is critical. Scavengers are necessary to "trap" reactive cationic species generated during the removal of other side-chain protecting groups, which could otherwise lead to unwanted modifications of your peptide.[1][2] An inadequate scavenger cocktail can result in a complex mixture of byproducts, complicating the purification process and reducing the final yield of your target peptide.

Q2: My peptide contains a Cys(Npys) residue. What is the recommended standard cleavage cocktail?

For peptides containing Cys(Npys), a standard and effective cleavage cocktail is Reagent K . This cocktail is well-suited for peptides with sensitive residues like cysteine, methionine, tryptophan, and tyrosine.[3]

Mechanism of Action: The components of Reagent K work synergistically. TFA is the strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.[1] Phenol and thioanisole act as scavengers for reactive carbocations. 1,2-ethanedithiol (EDT) is a potent reducing agent that helps prevent the oxidation of sensitive residues and also aids in the removal of trityl-based protecting groups.[2] Water acts as a proton source and helps to hydrolyze certain protecting groups.

Standard Protocol: Cleavage with Reagent K

1. Preparation of Reagent K:

  • Caution: Prepare the cocktail fresh before use in a certified chemical fume hood. TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Combine the following reagents in the specified proportions:

    • Trifluoroacetic acid (TFA): 82.5% (v/v)

    • Phenol: 5% (w/v)

    • Thioanisole: 5% (v/v)

    • 1,2-ethanedithiol (EDT): 2.5% (v/v)

    • Water: 5% (v/v)

2. Peptide-Resin Preparation:

  • Ensure the N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF.[1]

  • Thoroughly wash the resin with dichloromethane (DCM) and dry it under a high vacuum for at least 3 hours.[1]

3. Cleavage Reaction:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add Reagent K to the resin (approximately 10 mL per gram of resin).[1]

  • Allow the mixture to react at room temperature with occasional swirling for 2-3 hours.[4] For peptides with multiple arginine residues, the cleavage time may need to be extended.[4]

4. Peptide Precipitation and Isolation:

  • Filter the resin from the cleavage mixture.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.

  • Cool the ether suspension on ice to maximize precipitation.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide under vacuum.

Q3: I'm observing significant side products after cleaving my tryptophan-containing peptide with a Cys(Npys) group. What could be the cause and how can I mitigate it?

The indole side chain of tryptophan is particularly susceptible to modification by the Npys group released during cleavage, as well as by other reactive species generated from the removal of protecting groups like those on arginine.[5][6] This can lead to alkylation or oxidation of the tryptophan residue.[5]

To mitigate these side reactions, consider the following strategies:

  • Use of Tryptophan with Boc Protection: Employing Fmoc-Trp(Boc)-OH during synthesis can protect the indole side chain from modification during cleavage.

  • Optimized Scavenger Cocktail: Enhance the scavenger concentration or use a more robust cocktail. Reagent K is a good starting point, but for particularly sensitive sequences, increasing the amount of EDT or adding triisopropylsilane (TIS) can be beneficial. TIS is a very effective scavenger for the trityl cations generated from Cys(Trt), His(Trt), Asn(Trt), and Gln(Trt) protecting groups.[5]

Workflow for Troubleshooting Tryptophan Modification

G start Problem: Tryptophan Side Products strategy1 Strategy 1: Protect Tryptophan Side Chain start->strategy1 strategy2 Strategy 2: Optimize Scavenger Cocktail start->strategy2 action1 Use Fmoc-Trp(Boc)-OH during synthesis strategy1->action1 action2 Increase EDT concentration in Reagent K strategy2->action2 action3 Add Triisopropylsilane (TIS) to the cocktail strategy2->action3 outcome Reduced side products and improved purity action1->outcome action2->outcome action3->outcome

Caption: Troubleshooting workflow for tryptophan side reactions.

Q4: Can I use an "odorless" cleavage cocktail for my Npys-containing peptide?

Yes, for researchers who wish to avoid the pungent odor of thiols like EDT and thioanisole, Reagent B is a suitable alternative.[3]

Mechanism of Action: Reagent B replaces the thiol-based scavengers with triisopropylsilane (TIS). TIS is a powerful reducing scavenger that effectively captures carbocations.[3] However, it is important to note that Reagent B will not prevent the oxidation of methionine residues.[3] If your peptide contains methionine, Reagent K or a similar thiol-containing cocktail is recommended.

Comparative Table of Cleavage Cocktails
ReagentCompositionKey AdvantagesKey DisadvantagesBest For
Reagent K TFA/Phenol/Thioanisole/EDT/H₂O (82.5:5:5:2.5:5)Broadly applicable, protects sensitive residues including Met and Trp.[3]Strong, unpleasant odor.General purpose cleavage, especially for peptides with Cys, Met, Trp, and Tyr.[3]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)"Odorless" alternative to thiol-containing cocktails.[3]Does not prevent methionine oxidation.[3]Peptides without methionine, especially those with trityl-protected residues.[3]
TFA/TIS/H₂O (95:2.5:2.5)Simple, effective for many standard peptides.[7]May not be sufficient for peptides with multiple sensitive residues.Peptides with minimal sensitive residues.
Q5: My peptide is prone to aggregation. Does the cleavage cocktail affect this?

While the primary cause of peptide aggregation is related to the peptide sequence itself, the cleavage and workup process can influence the outcome.[6] Aggregation can sometimes trap protecting groups or scavengers, leading to impurities in the final product.

If you are experiencing aggregation, ensure that after cleavage and precipitation, the crude peptide is thoroughly washed with cold diethyl ether to remove as many of the hydrophobic scavengers as possible. Dissolving the crude peptide in a suitable solvent system for purification as quickly as possible after drying is also recommended. For some highly hydrophobic peptides, using a less concentrated TFA solution or a different precipitation solvent may be beneficial.

General Peptide Cleavage and Isolation Workflow

G Resin Dried Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., Reagent K) 2-3 hours @ RT Resin->Cleavage Filtration Filter to remove resin Cleavage->Filtration Precipitation Precipitate peptide in cold diethyl ether Filtration->Precipitation Washing Wash peptide pellet with cold ether Precipitation->Washing Drying Dry crude peptide under vacuum Washing->Drying Purification Purify by HPLC Drying->Purification

Caption: Standard workflow for peptide cleavage and isolation.

References
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
  • Application Note Peptide Cleavage and Protected Cleavage Procedures.
  • WO2015028599A1 - Cleavage of synthetic peptides.

Sources

Scavengers for trifluoroacetic acid (TFA) cleavage of peptides with nitro-aromatic residues

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Scavengers and Troubleshooting

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of scavengers for the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing nitro-aromatic residues. Our focus is to equip you with the scientific rationale and practical steps to navigate the specific challenges posed by these modifications, ensuring the integrity and purity of your synthetic peptides.

The Challenge of Nitro-Aromatic Residues in Peptide Cleavage

Nitro-aromatic amino acids, most notably nitro-arginine (Arg(NO₂)), are incorporated into peptide sequences for various reasons, including their role as stable intermediates for arginine introduction or as probes for studying biological processes. While the electron-withdrawing nature of the nitro group can be advantageous during synthesis, it presents a unique set of considerations during the final cleavage and deprotection steps.

Unlike many common side-chain protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS), the nitro group on arginine is stable to standard TFA cleavage conditions. This stability necessitates an orthogonal deprotection strategy, which, if not performed correctly, can lead to incomplete deprotection, side-product formation, and difficulties in peptide purification.

This guide will focus primarily on the cleavage and deprotection of peptides containing nitro-arginine, as it is the most frequently encountered nitro-aromatic residue in SPPS.

Frequently Asked Questions (FAQs)

Q1: Will the standard TFA cleavage cocktail remove the nitro group from nitro-arginine?

No, the nitroguanidino group of Arg(NO₂) is resistant to acidolysis by TFA.[1][2] Your peptide will be cleaved from the resin with the nitro group still attached. A separate, orthogonal deprotection step is required to convert the nitro-arginine to arginine.

Q2: What is the recommended method for removing the nitro group from Arg(NO₂)?

The most common and effective method for the deprotection of Arg(NO₂) is through reduction. This is typically performed while the peptide is still attached to the resin, after the completion of chain assembly and removal of the N-terminal Fmoc group. A well-established method involves the use of tin(II) chloride (SnCl₂) in an acidic environment.[1][2]

Q3: Can I perform the reduction of Arg(NO₂) after cleaving the peptide from the resin?

While post-cleavage reduction is possible, on-resin deprotection is generally preferred. Performing the reduction on the solid support simplifies the purification of the final peptide, as the reducing agent and byproducts can be easily washed away from the resin-bound peptide.

Q4: I see a peak in my HPLC analysis that corresponds to the mass of my peptide with the nitro group still attached. What went wrong?

This indicates an incomplete reduction of the nitro-arginine residues. Several factors could be at play:

  • Insufficient reducing agent: Ensure you are using a sufficient excess of SnCl₂.

  • Suboptimal reaction conditions: The temperature and reaction time are critical. For challenging sequences, longer reaction times or elevated temperatures may be necessary.

  • Poor accessibility: The peptide conformation on the resin might hinder the access of the reducing agent to the nitro group. Sonication can sometimes help to improve the reaction efficiency.[2]

  • Degraded reducing agent: Tin(II) chloride can oxidize over time. Use fresh, high-quality reagent for best results.

Q5: What scavengers should I use in my TFA cleavage cocktail for a peptide containing Arg(NO₂)?

Even though the nitro group itself is stable to TFA, your peptide may contain other sensitive amino acids (e.g., Trp, Met, Cys, Tyr) that require protection from the reactive cationic species generated during cleavage. Therefore, a standard scavenger cocktail is still necessary. The choice of scavengers depends on the overall amino acid composition of your peptide.

A versatile and widely used cleavage cocktail is Reagent K :

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)82.5%Cleavage from resin and removal of acid-labile protecting groups.
Phenol5%Scavenges carbocations, protects Tyr and Trp.[3]
Water5%Scavenges t-butyl cations.[4]
Thioanisole5%Scavenges carbocations, aids in Arg(Pbf/Pmc) removal, protects Met.
1,2-Ethanedithiol (EDT)2.5%Scavenges t-butyl cations, protects Cys and Trp.

For peptides that do not contain particularly sensitive residues, a simpler cocktail such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) may be sufficient.[1]

Q6: Are there any known side reactions involving other nitro-aromatic residues like nitro-tyrosine or nitro-phenylalanine during TFA cleavage?

The use of nitro-tyrosine and nitro-phenylalanine in standard Fmoc-SPPS is less common than nitro-arginine. Generally, the nitro group on the aromatic ring is stable to TFA. However, the electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less susceptible to electrophilic attack by carbocations generated during cleavage. Therefore, special scavengers beyond the standard cocktails are typically not required for these residues. It is important to note that some nitro-aromatic amino acids, such as 2-nitrophenylalanine, can be used for photocleavage applications, which is a distinct process from TFA-mediated cleavage.[5]

Troubleshooting Guide

Problem 1: Incomplete Deprotection of Arg(NO₂) Residues

Symptoms:

  • HPLC analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with one or more nitro groups attached.

  • Mass spectrometry confirms the presence of the nitrated peptide.

Root Causes and Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Reducing Agent Increase the molar excess of SnCl₂ used for the reduction step. A 10- to 20-fold excess per nitro group is a good starting point.The reduction of the nitro group is a stoichiometric reaction. A sufficient excess of the reducing agent is necessary to drive the reaction to completion, especially if the reagent has partially oxidized.
Suboptimal Reaction Time/Temp Increase the reaction time for the reduction step. Monitor the reaction progress by taking small resin samples for test cleavage and HPLC analysis. Gentle heating (e.g., 40-50°C) can also be employed.The kinetics of the reduction can be slow, particularly for sterically hindered nitro-arginine residues within the peptide sequence.[1] Increasing the time and/or temperature provides the necessary activation energy for the reaction to proceed.
Poor Reagent Accessibility Swell the resin adequately in a suitable solvent (e.g., DMF or NMP) before adding the reducing agent solution. Consider using sonication during the reduction reaction.[2]The peptide-resin matrix can be a diffusion-limited environment. Proper swelling of the resin and mechanical agitation can improve the accessibility of the reducing agent to the nitro groups.
Degraded Reagents Use a fresh bottle of SnCl₂. Ensure that all solvents are dry and of high purity.Tin(II) chloride is susceptible to oxidation to Tin(IV), which is not an effective reducing agent for this purpose.
Problem 2: Presence of Unidentified Side Products in HPLC

Symptoms:

  • Multiple unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry reveals species with masses that do not correspond to the desired product or the nitrated precursor.

Root Causes and Solutions:

CauseRecommended ActionScientific Rationale
Side Reactions During Reduction Ensure the reduction is carried out under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents used in the reduction step.The reduction of the nitro group proceeds through intermediate species that can be susceptible to oxidation or other side reactions if oxygen is present.
Inadequate Scavenging During TFA Cleavage Re-evaluate your choice of scavenger cocktail based on the amino acid composition of your peptide. If your peptide contains Trp, Met, or Cys, ensure that appropriate scavengers like EDT, thioanisole, and TIS are included.[6]Even though the nitro group is stable, other sensitive residues in your peptide are still vulnerable to modification by carbocations generated from the cleavage of other protecting groups (e.g., t-butyl, trityl).
Modification of Other Residues If your peptide contains sensitive residues like tryptophan, consider using a protecting group for its indole side chain (e.g., Boc) to prevent modification during both synthesis and cleavage.The indole ring of tryptophan is highly nucleophilic and can be alkylated by carbocations. Protecting the indole nitrogen with a Boc group can mitigate this side reaction.

Experimental Protocols

Protocol 1: On-Resin Reduction of Arg(NO₂) using SnCl₂

Objective: To quantitatively remove the nitro protecting group from arginine residues on a resin-bound peptide.

Materials:

  • Peptide-resin with N-terminal Fmoc group removed.

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O), high purity.

  • Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Phenol.

  • Acetic Acid.

  • Dichloromethane (DCM).

  • Methanol (MeOH).

Procedure:

  • Swell the dried peptide-resin (1 equivalent) in DMF for at least 30 minutes in a suitable reaction vessel.

  • Prepare the reducing cocktail: Dissolve SnCl₂·2H₂O (10-20 equivalents per Arg(NO₂) residue) in DMF. Add phenol (10-20 equivalents) and acetic acid (10-20 equivalents) to the solution.

  • Drain the DMF from the swollen resin and add the freshly prepared reducing cocktail.

  • Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation. For difficult sequences, the reaction time can be extended, or the temperature can be increased to 40-50°C.

  • After the reaction is complete, drain the reducing cocktail and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum before proceeding to TFA cleavage.

Self-Validation:

  • Perform a small-scale test cleavage on a few milligrams of the resin before and after the reduction step.

  • Analyze the cleaved peptides by HPLC and mass spectrometry to confirm the complete removal of the nitro group.

Protocol 2: TFA Cleavage of the Deprotected Peptide

Objective: To cleave the peptide from the resin and remove all remaining acid-labile side-chain protecting groups.

Materials:

  • Dried, deprotected peptide-resin.

  • TFA cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5).

  • Cold diethyl ether.

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the appropriate TFA cleavage cocktail (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the TFA filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Pellet the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizing the Workflow

Diagram 1: Workflow for Peptides with Nitro-Arginine

G SPPS Fmoc-SPPS Completion Fmoc_Removal N-terminal Fmoc Deprotection SPPS->Fmoc_Removal Reduction On-Resin Arg(NO₂) Reduction (e.g., SnCl₂) Fmoc_Removal->Reduction Wash_Dry Resin Washing and Drying Reduction->Wash_Dry Cleavage TFA Cleavage with Scavengers Wash_Dry->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Crude Peptide Purification (e.g., RP-HPLC) Precipitation->Purification

Caption: A streamlined workflow for the synthesis and cleavage of peptides containing nitro-arginine residues.

Diagram 2: The Role of Scavengers in TFA Cleavage

G TFA TFA Protecting_Groups Side-Chain Protecting Groups (t-Butyl, Trityl, etc.) TFA->Protecting_Groups cleaves Carbocations Reactive Carbocations Protecting_Groups->Carbocations generates Scavengers Scavengers (TIS, EDT, Water, etc.) Carbocations->Scavengers trapped by Peptide Sensitive Peptide Residues (Trp, Met, Cys) Carbocations->Peptide attack Intact_Peptide Intact Peptide (Desired Product) Scavengers->Intact_Peptide protects Modified_Peptide Modified Peptide (Side Product) Peptide->Modified_Peptide leads to

Caption: The protective mechanism of scavengers during TFA-mediated peptide cleavage.

References

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Peptide Synthesis. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • García-Martín, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2935. [Link]

  • Saha, S., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1474-1481. [Link]

  • Wu, N., et al. (2004). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 43(32), 4231-4234. [Link]

  • García-Martín, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2935. [Link]

  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Methods in Enzymology (Vol. 289, pp. 46-69). Academic Press. [Link]

  • Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(5), e3251. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Parker, C. E., et al. (2018). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Journal of the American Society for Mass Spectrometry, 29(11), 2246-2258. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]

  • L-G, G., et al. (2003). Scavenging with TEMPO to identify peptide- and protein-based radicals by mass spectrometry: advantages of spin scavenging over spin trapping. Journal of the American Chemical Society, 125(27), 8260-8269. [Link]

Sources

Technical Support Center: Optimizing HPLC Gradients for Peptides Containing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of peptides incorporating the non-standard amino acid, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies.

The inclusion of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid into a peptide sequence introduces unique chromatographic challenges due to its nitrophenyl functional group. This guide will equip you with the knowledge to develop robust and efficient separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended gradient conditions for separating peptides with (S)-3-Amino-4-(4-nitrophenyl)butanoic acid?

A1: For initial method development, a shallow gradient is recommended to effectively resolve peptides with subtle differences in hydrophobicity.[1] A good starting point is a linear gradient of 5% to 60% acetonitrile (ACN) in water, with either 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA) as a mobile phase additive, over 30-60 minutes.[1] The flow rate should be appropriate for the column dimensions, typically 0.8-1.2 mL/min for a 4.6 mm ID column. This initial run will provide a broad overview of the separation and allow for further optimization.

Q2: How does the nitro group in (S)-3-Amino-4-(4-nitrophenyl)butanoic acid affect peptide retention in reverse-phase HPLC?

A2: The 4-nitrophenyl group significantly increases the hydrophobicity of the peptide compared to a standard phenylalanine or tyrosine residue. This is due to the non-polar nature of the benzene ring. Consequently, peptides containing this amino acid will exhibit stronger retention on reverse-phase columns (like C18 or C8) and will require a higher concentration of organic solvent (acetonitrile) for elution.[2] The nitro group itself is polar, but its contribution to retention is generally outweighed by the hydrophobicity of the phenyl ring.

Q3: What are the best mobile phase additives to use and at what concentration?

A3: The choice of mobile phase additive is critical for achieving sharp, symmetrical peaks.

  • Trifluoroacetic acid (TFA): Typically used at a concentration of 0.1% (v/v), TFA is an excellent ion-pairing agent.[3] It protonates acidic side chains and forms ion pairs with basic residues, effectively neutralizing charges and minimizing undesirable interactions with residual silanols on the silica-based stationary phase.[3] This leads to sharper peaks and improved resolution. However, TFA can suppress ionization in mass spectrometry (MS) detectors.[4]

  • Formic acid (FA): Also commonly used at 0.1% (v/v), formic acid is a good alternative to TFA, especially for LC-MS applications due to its volatility and lower ion suppression effects.[5] It lowers the mobile phase pH, protonating acidic side chains and reducing peak tailing.[3] However, its ion-pairing ability is weaker than TFA, which can sometimes result in broader peaks for basic peptides.[6]

Q4: What type of HPLC column is most suitable for these peptides?

A4: The choice of column depends on the overall properties of the peptide.

  • C18 Columns: These are the most common and versatile columns for peptide separations, offering high hydrophobicity and retention.[7][8] They are an excellent starting point for peptides containing the hydrophobic (S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

  • C8 Columns: These columns have shorter alkyl chains and are less hydrophobic than C18 columns.[7][9] They can be advantageous if the peptide is very hydrophobic and shows excessive retention or poor peak shape on a C18 column, as they can provide faster elution and sometimes better peak symmetry.[8]

  • Wide-Pore Columns (300 Å): For larger peptides, wide-pore columns are recommended.[10] The larger pores allow for better diffusion of the peptide into the stationary phase, leading to improved peak shape and resolution.[10]

Column TypeKey CharacteristicsBest Suited For
C18 High hydrophobicity, strong retentionGeneral purpose, initial method development, peptides with a range of hydrophobicities.[7][8]
C8 Moderate hydrophobicity, less retention than C18Highly hydrophobic peptides that are too strongly retained on C18.[7][8][9]
Wide-Pore (300 Å) Larger pore sizePeptides > 5 kDa to prevent restricted diffusion and improve peak shape.[10]

Troubleshooting Guides

Q: My peptide peaks are broad. What are the possible causes and solutions?

A: Broad peaks can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Cause 1: Sub-optimal Gradient Slope: A gradient that is too steep can lead to poor focusing of the peptide on the column, resulting in broad peaks.

    • Solution: Decrease the gradient slope.[10][11] A shallower gradient provides more time for the peptide to interact with the stationary phase, leading to better separation and sharper peaks.[11] Try reducing the rate of change of the organic solvent, for example, from 2%/min to 1%/min or even 0.5%/min.[1][10]

  • Cause 2: Secondary Interactions: The peptide may be interacting with active sites (residual silanols) on the column packing material.

    • Solution: Ensure an appropriate mobile phase additive is used. 0.1% TFA is very effective at masking silanol interactions.[3] If using formic acid, ensure the pH is low enough (around 2.5-3.0) to suppress silanol ionization.[12]

  • Cause 3: Large Injection Volume or High Sample Concentration: Injecting too large a volume of a sample dissolved in a strong solvent can cause band broadening. High concentrations can lead to mass overload.

    • Solution: Reduce the injection volume. If possible, dissolve the sample in the initial mobile phase or a weaker solvent. Dilute the sample to avoid overloading the column.

  • Cause 4: Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[13]

Q: I am observing poor peak resolution between my target peptide and impurities. How can I improve it?

A: Improving resolution often requires a multi-faceted approach:

  • Strategy 1: Optimize the Gradient:

    • Action: As a first step, decrease the gradient slope around the elution time of the peaks of interest.[11][14] This is the most effective way to increase the separation between closely eluting compounds. A focused gradient, which is a shallow gradient segment applied only where the target peptides elute, can significantly enhance resolution without unnecessarily long run times.

  • Strategy 2: Change the Organic Solvent:

    • Action: While acetonitrile is the most common organic modifier, switching to methanol or isopropanol can alter the selectivity of the separation.[3] Different solvents interact differently with the peptide and the stationary phase, which can change the elution order and improve resolution.

  • Strategy 3: Adjust the Temperature:

    • Action: Temperature can significantly impact selectivity.[10] Increasing the temperature can improve peak shape and sometimes change the elution order of peptides, leading to better resolution.[10][15] Experiment with temperatures between 30°C and 60°C.

  • Strategy 4: Evaluate a Different Column Chemistry:

    • Action: If the above strategies are insufficient, try a column with a different stationary phase.[1] If you are using a C18 column, a C8 or a phenyl-hexyl column could provide a different selectivity profile.

Q: My peptide is not retained on the column, or it elutes in the void volume. What should I do?

A: This indicates that the peptide has very low hydrophobicity or there is an issue with the method.

  • Possibility 1: Peptide is Highly Polar: The peptide may be too polar to interact with the C18 or C8 stationary phase.

    • Solution:

      • Lower the Initial Organic Solvent Concentration: Start the gradient at a very low percentage of acetonitrile, for example, 0-2%.

      • Use a Less Hydrophobic Stationary Phase: While counterintuitive for a peptide containing a nitrophenyl group, if the rest of the sequence is highly polar, a less retentive column might be necessary. However, this is less likely to be the primary issue.

      • Consider an Alternative Separation Mode: If the peptide is extremely polar, Hydrophilic Interaction Chromatography (HILIC) might be a more suitable technique.[15]

  • Possibility 2: Incorrect Mobile Phase Composition: The mobile phase may be too strong.

    • Solution: Double-check the preparation of your mobile phases to ensure the correct proportions of aqueous and organic solvents.

Q: I'm seeing peak tailing. What are the common reasons and how can I fix it?

A: Peak tailing is a common issue, often caused by secondary interactions.[12]

  • Cause 1: Silanol Interactions: Basic residues in the peptide (like lysine, arginine, or the N-terminus) can interact with acidic residual silanol groups on the silica surface of the column.[12]

    • Solution:

      • Use an Ion-Pairing Agent: 0.1% TFA is highly effective at masking silanols and reducing tailing.[3]

      • Lower the Mobile Phase pH: Operating at a low pH (2.5-3.0) protonates the silanol groups, minimizing their interaction with positively charged peptides.[12]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration and/or injection volume.

  • Cause 3: Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.

    • Solution: Replace the guard column. If the problem persists, try flushing the analytical column or, if necessary, replace it.

Experimental Protocols

Protocol 1: Systematic Gradient Optimization

This protocol outlines a step-by-step approach to developing an optimized gradient for your peptide.

  • Initial Scouting Gradient:

    • Column: C18, 3.5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5-95% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 40°C

    • Detection: UV at 220 nm and 280 nm

  • Analysis of the Scouting Run:

    • Determine the approximate percentage of Mobile Phase B at which your target peptide elutes.

  • Focused Gradient Development:

    • Based on the elution percentage from the scouting run (let's say it's 40% B), design a shallower, focused gradient.

    • New Gradient: Start at 5% below the elution percentage and end at 5% above, over a longer time. For a 40% elution, a new gradient could be 35-45% B over 20 minutes. This significantly decreases the gradient slope, enhancing resolution.[3]

  • Further Optimization:

    • Adjust the temperature in 10°C increments (e.g., 30°C, 50°C) to observe any changes in selectivity.

    • If resolution is still not optimal, consider changing the mobile phase additive to 0.1% formic acid or using a different column chemistry (e.g., C8).

Gradient_Optimization_Workflow A Start: Initial Scouting Gradient (5-95% ACN, 30 min) B Analyze Chromatogram: Determine Elution % of Target A->B C Is Resolution Adequate? B->C D Yes: Method is Suitable for Initial Use C->D Yes E No: Proceed to Optimization C->E No F Design Focused Gradient (e.g., 35-45% ACN, 20 min) E->F G Evaluate Resolution F->G H Is Resolution Now Adequate? G->H I Yes: Final Method H->I Yes J No: Further Optimization Needed H->J No K Adjust Temperature (e.g., 30-60°C) J->K L Change Mobile Phase Additive (e.g., TFA to Formic Acid) J->L M Change Column Chemistry (e.g., C18 to C8) J->M

Visualization of Key Concepts

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Broad_Peaks Broad Peaks Steep_Gradient Steep Gradient Broad_Peaks->Steep_Gradient Secondary_Interactions Secondary Interactions (Silanols) Broad_Peaks->Secondary_Interactions Poor_Resolution Poor Resolution Poor_Resolution->Steep_Gradient Temp_Selectivity Sub-optimal Temperature Poor_Resolution->Temp_Selectivity Wrong_Chemistry Incorrect Column Chemistry Poor_Resolution->Wrong_Chemistry Peak_Tailing Peak Tailing Peak_Tailing->Secondary_Interactions Column_Overload Column Overload Peak_Tailing->Column_Overload Shallow_Gradient Use Shallower Gradient Steep_Gradient->Shallow_Gradient Optimize_Additive Use TFA / Lower pH Secondary_Interactions->Optimize_Additive Reduce_Load Reduce Sample Load Column_Overload->Reduce_Load Adjust_Temp Adjust Temperature Temp_Selectivity->Adjust_Temp Change_Column Change Column Wrong_Chemistry->Change_Column

References

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In: The Peptide Handbook. Humana Press.
  • Waters Corporation. (n.d.).
  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Biotage. (2023, January 31).
  • Snyder, L. R., & Dolan, J. W. (2007). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?
  • Dolan, J. W. (2002). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 20(6), 524-531.
  • Mant, C. T., & Hodges, R. S. (2002). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column.
  • Biotage. (2023, February 6).
  • Chromatography Forum. (2008, May 23).
  • Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Chrom Tech. (2025, October 28).
  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhmx0PpOcnk57J0SU50Fw2zz3yLlhz8jgLISYFRWGvDTTSHiDRovEJIav9fQaF-ZDYqTGd_AmCQ8i_MgOeGv8yzW8hLN3cd3qJ_imaTpyI0h32u-pxS5LHeqsOY5T0uoBfLK4IHywGPrFvKDTGYWuUuqcAJ_Os_A==)
  • YouTube. (2024, June 8). C8 Column vs C18 Column You Must Know.
  • Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. =)

Sources

Technical Support Center: Analysis of Peptides Containing (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-standard β-amino acid, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid. The unique structural features of this amino acid—specifically its β-backbone and nitro-aromatic side chain—introduce distinct challenges and opportunities in mass spectrometry-based analysis. This guide provides in-depth, field-proven insights to help you navigate experimental design, troubleshoot common issues, and accurately interpret your mass spectrometry data.

Section 1: Fundamental Fragmentation Principles

To effectively troubleshoot, it is crucial to first understand the expected fragmentation behavior of peptides containing this modified residue. The fragmentation pattern is a hybrid of two controlling factors: the β-amino acid backbone and the nitro-aromatic side chain.

The Impact of the β-Amino Acid Backbone

Standard peptides, composed of α-amino acids, primarily fragment along the peptide backbone under low-energy Collision-Induced Dissociation (CID), yielding predictable b- and y-type ions.[1] However, the introduction of a β-amino acid, which has an additional methylene group in the backbone, alters these preferential cleavage sites.[2]

  • Altered Backbone Cleavage: The typical amide bond cleavage that produces canonical b- and y-ions is often less favorable. Instead, you may observe cleavages at other positions, leading to an unconventional ion series that can complicate automated de novo sequencing.

  • Unique Fragment Ions: Cleavage of the Cα-Cβ bond within the β-amino acid residue is possible, which can provide a unique signature to locate its position within the peptide.[2]

The Influence of the 4-Nitrophenyl Side Chain

The 4-nitrophenyl group is a labile moiety under typical CID conditions and produces highly characteristic neutral losses.

  • Neutral Loss of NO₂ (46.005 Da): The most prominent fragmentation pathway for the side chain is often the loss of a nitro group (NO₂). This will manifest as a high-intensity ion in the MS/MS spectrum at m/z = [M+nH]ⁿ⁺ - 46.005/n.

  • Neutral Loss of NO (30.006 Da): A subsequent or alternative loss of nitric oxide (NO) is also possible, though typically less intense than the NO₂ loss.[3]

The high stability of the aromatic ring means that the charge is often retained on the peptide backbone after the neutral loss, allowing for subsequent fragmentation of the remaining peptide structure.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the MS analysis of peptides containing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid in a practical question-and-answer format.

Q1: My sequencing software failed to identify my peptide, or the sequence coverage is very poor around the modification site. Why is this happening?

Answer: This is the most common issue and stems directly from the residue's unique structure.

  • Causality: Standard sequencing algorithms are optimized for α-peptides and their canonical b/y-ion fragmentation. The unconventional backbone cleavage sites introduced by the β-amino acid, combined with the dominant neutral loss from the side chain, disrupt the expected patterns. The software may fail to find a match in the database or may be unable to piece together a de novo sequence.

  • Troubleshooting Steps:

    • Manual Spectral Interpretation: Do not rely solely on automated software. Look for the precursor ion and the prominent neutral loss of 46 Da. The presence of this loss is a strong indicator that the peptide is present and was selected for fragmentation.

    • Modify Search Parameters: When using database search software (like Mascot or SEQUEST), define the mass of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid (C₁₀H₁₂N₂O₄, Monoisotopic Mass: 224.0797 Da) as a variable modification. Crucially, specify potential neutral losses (e.g., loss of NO₂) in your search parameters if the software allows.

    • Alternative Fragmentation: If available, employ alternative fragmentation techniques. Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) cleave the peptide backbone differently (producing c- and z-ions) and are less sensitive to side-chain lability, which can often preserve the side chain and provide better backbone coverage.[2]

Q2: I observe a very intense peak corresponding to a mass loss of 46 Da from my precursor ion, but very few other fragment ions. How can I get more sequence information?

Answer: This indicates that the CID energy is preferentially cleaving the labile nitro group rather than the peptide backbone.

  • Causality: The energy required to induce the neutral loss of NO₂ is lower than the energy required to fragment the more stable peptide backbone, especially the altered backbone of a β-peptide. At a single collision energy, this "energy sink" can consume most of the precursor ion population, leaving little for backbone fragmentation.

  • Troubleshooting Steps:

    • Use Stepped Collision Energy: Instead of a single normalized collision energy (NCE), apply a stepped or ramped NCE. This exposes the peptide ions to a range of energies. Lower energies will produce the neutral loss product, while higher energies will induce fragmentation of the remaining peptide backbone, providing a richer, more informative spectrum.

    • Pseudo MS³: If your instrument allows, perform a pseudo MS³ experiment. Isolate the precursor ion (MS¹), fragment it to produce the dominant neutral loss ion (MS²), then isolate this neutral loss ion and fragment it again (MS³). This ensures that the energy in the second fragmentation event is directed exclusively to the peptide backbone.

Q3: The signal intensity for my peptide is very low, or I can't detect it at all.

Answer: Low signal intensity can be due to a variety of factors ranging from sample preparation to ionization efficiency.[4]

  • Causality: The nitro-aromatic group can affect the peptide's overall properties. It may reduce ionization efficiency compared to a standard peptide, or the peptide may be lost during sample preparation steps.

  • Troubleshooting Steps:

    • Optimize Sample Cleanup: Ensure that sample cleanup procedures (e.g., desalting with C18 tips) are optimized. Use low-binding tubes to prevent sample loss.[5]

    • Check Ionization Parameters: In the ion source, the nitro group can be susceptible to in-source reduction or fragmentation. Optimize source parameters like spray voltage and capillary temperature to ensure gentle ionization.

    • Verify Sample Integrity: Use an orthogonal method like HPLC-UV to confirm the presence and purity of your synthetic peptide before infusion into the mass spectrometer.[6]

Q4: How can I differentiate (S)-3-Amino-4-(4-nitrophenyl)butanoic acid from an isobaric modification or amino acid combination?

Answer: The fragmentation pattern provides the key identifiers.

  • Causality: While other modifications could result in a similar precursor mass, the specific fragmentation pattern is highly diagnostic.

  • Validation Strategy:

    • High-Resolution Mass Spectrometry: Use a high-resolution instrument (like an Orbitrap or TOF) to determine the accurate mass of the precursor and its fragments. The exact mass of the neutral loss (46.005 Da for NO₂) is a powerful confirmation.

    • Diagnostic Ions: The combination of an altered backbone fragmentation pattern (indicative of a β-amino acid) and the characteristic neutral loss of 46 Da is a unique signature for this residue that is highly unlikely to be produced by a combination of standard amino acids.

Section 3: Experimental Protocols & Data Workflow

Recommended MS/MS Experimental Parameters

This table provides a starting point for setting up a data-dependent acquisition (DDA) method on a typical Q-Orbitrap instrument for a peptide containing the modified residue.

ParameterRecommended SettingRationale
Full MS Scan
Resolution60,000 - 120,000To ensure accurate mass measurement of the precursor ion.
AGC Target1e6Standard value for good signal-to-noise.
Max IT50 msBalances sensitivity with scan speed.
MS/MS Scan
Isolation Window1.2 - 1.6 m/zA slightly wider window can account for any isotope peak complexity.
FragmentationCID or HCDHCD is often preferred for generating more y-type ions.
Collision EnergyStepped NCE: 25, 30, 35Provides a range of energies to induce both side-chain neutral loss and backbone fragmentation.
DetectorOrbitrap
Resolution15,000 - 30,000Provides accurate mass for fragment ions, crucial for confident identification.
AGC Target1e5Standard value for MS/MS scans.
Max IT100 msAllows for accumulation of sufficient fragment ions.
Data Interpretation Workflow

A logical approach is required to manually or semi-manually interpret the resulting MS/MS spectra. The following workflow is recommended.

G cluster_0 Step 1: Precursor Analysis cluster_1 Step 2: Side-Chain Analysis cluster_2 Step 3: Backbone Fragmentation Analysis cluster_3 Step 4: Sequence Confirmation A Acquire MS/MS Spectrum B Identify Precursor Ion (M+nH)ⁿ⁺ A->B C Calculate Neutral Mass B->C D Scan for Dominant Neutral Loss: [M+nH]ⁿ⁺ - 46.005/n Da C->D E Confirm Presence of NO₂ Loss D->E F Analyze Ions from Precursor (Higher Energy Fragments) E->F H Attempt to Assign b/y-like Ion Series F->H G Analyze Ions from Neutral Loss Product (Pseudo MS³ or Lower Energy Fragments) G->H I Look for Non-Canonical Cleavages (e.g., Cα-Cβ bond cleavage) H->I J Assemble Peptide Sequence I->J K Confirm Residue Position J->K Fragmentation cluster_peptide Precursor Peptide Ion cluster_fragments Primary Fragments Peptide R₁-[NH-CH(CH₂-Ph-NO₂)-CH₂-CO]-R₂ NL_Ion Neutral Loss Ion { R₁-[NH-CH(CH₂-Ph)-CH₂-CO]-R₂ } + NO₂ Peptide->NL_Ion Low Energy CID (-46.005 Da) Backbone_Frags Atypical Backbone Fragments (b', y', etc.) Peptide->Backbone_Frags Higher Energy CID NL_Ion->Backbone_Frags Further Fragmentation

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules is a critical step in guaranteeing the safety and efficacy of pharmaceutical compounds. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, a key chiral intermediate. We will explore various chiral stationary phases (CSPs), present detailed experimental protocols, and compare their performance with alternative analytical techniques.

The Criticality of Enantiomeric Purity

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a crucial building block in the synthesis of various pharmacologically active molecules. As with many chiral compounds, its enantiomers can exhibit significantly different biological activities. The desired enantiomer may possess the therapeutic effect, while the undesired one could be inactive or even cause adverse effects. Therefore, a robust and reliable analytical method to determine the enantiomeric excess (%ee) is paramount during research, development, and quality control.

Chiral HPLC: A Powerful Tool for Enantiomeric Separation

Chiral HPLC has become the gold standard for the analysis of enantiomeric purity due to its high resolution, sensitivity, and reproducibility.[1] The key to this technique lies in the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation.[2]

This guide will focus on three major classes of CSPs that have demonstrated success in separating β-amino acids and their derivatives:

  • Polysaccharide-Based CSPs: These are among the most versatile and widely used CSPs, typically consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[3]

  • Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on teicoplanin, offer unique selectivity for a broad range of molecules, including amino acids.[4]

  • Ligand-Exchange CSPs: This technique involves the formation of transient diastereomeric complexes between the analyte, a metal ion (often copper), and a chiral ligand coated on the stationary phase.

Comparison of Chiral HPLC Methods

Method 1: Polysaccharide-Based CSP (Normal Phase)

Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (Lux® Cellulose-1), are excellent starting points for chiral method development.[5][6] Normal phase chromatography often provides superior selectivity for polar compounds that are soluble in organic solvents.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

  • The combination of a non-polar solvent (n-hexane) and a more polar alcohol (2-propanol) allows for the modulation of retention time.

  • Trifluoroacetic acid (TFA) is a common additive for amino acids in normal phase, as it helps to protonate the amino group, leading to better peak shape and improved interaction with the CSP.

Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)

Macrocyclic glycopeptide CSPs, like the teicoplanin-based Chirobiotic™ T, are known for their broad selectivity, particularly for amino acids and their derivatives, and are compatible with reversed-phase conditions.[7][8] This is advantageous for water-soluble samples.

  • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Water (40:60, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

  • The reversed-phase mobile phase is suitable for the polar nature of the analyte.

  • Formic acid is used to control the pH and ensure the analyte is in a consistent ionization state, which is crucial for reproducible chiral separations.

Method 3: Ligand-Exchange CSP

Ligand-exchange chromatography is a powerful technique for the separation of underivatized amino acids. A method for the chiral separation of baclofen has been reported using this approach and can be adapted for our target molecule.

  • Column: Chirex® 3126 (D)-penicillamine, 150 x 4.6 mm

  • Mobile Phase: 2 mM Copper(II) Sulfate in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in water at a concentration of 1 mg/mL.

  • The copper(II) ions in the mobile phase form diastereomeric complexes with the amino acid enantiomers and the chiral selector on the stationary phase. The differing stabilities of these complexes lead to separation.

  • Elevated temperature can improve the kinetics of the ligand exchange process and enhance peak efficiency.

Performance Comparison of HPLC Methods

The following table summarizes the expected performance of the different HPLC methods based on data from analogous compounds.

Parameter Method 1: Polysaccharide (Normal Phase) Method 2: Macrocyclic Glycopeptide (Reversed-Phase) Method 3: Ligand-Exchange
Selectivity (α) Expected > 1.2Expected > 1.1Expected > 1.1
Resolution (Rs) Expected > 2.0Expected > 1.5Expected > 1.5
Analysis Time ~15-20 min~10-15 min~20-25 min
Mobile Phase Organic solventsAqueous/OrganicAqueous
Robustness HighHighModerate (sensitive to metal ion concentration)

Alternative Analytical Techniques

While chiral HPLC is the predominant technique, other methods can also be employed for the determination of enantiomeric purity.

Chiral Capillary Electrophoresis (CE)

Chiral CE offers high efficiency, short analysis times, and low sample and reagent consumption.[9] The separation is achieved by adding a chiral selector, typically a cyclodextrin, to the background electrolyte.[10][11]

Caption: Workflow for Chiral Capillary Electrophoresis Analysis.

Chiral Gas Chromatography (GC)

Chiral GC can provide excellent resolution but typically requires derivatization of the polar amino and carboxylic acid functional groups to increase volatility.[12]

Chiral_GC_Workflow A Sample B Derivatization (e.g., Esterification & Acylation) A->B C GC Injection B->C D Chiral GC Column Separation C->D E Detection (FID or MS) D->E

Caption: Workflow for Chiral Gas Chromatography requiring derivatization.

Conclusion and Recommendations

For the routine analysis of the enantiomeric purity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, chiral HPLC is the recommended technique due to its robustness, versatility, and the wide availability of suitable chiral stationary phases.

  • For initial method development, a screening approach using both a polysaccharide-based CSP (e.g., Chiralpak® AD-H) under normal phase conditions and a macrocyclic glycopeptide-based CSP (e.g., Chirobiotic™ T) under reversed-phase conditions is advised. This dual approach covers a broad range of selectivities and mobile phase compatibilities.

  • Ligand-exchange chromatography presents a viable alternative, particularly when dealing with underivatized amino acids and aqueous samples.

  • Chiral CE is a powerful, high-efficiency technique that can be advantageous for high-throughput screening and when sample volume is limited.

  • Chiral GC is a suitable option if derivatization is an acceptable part of the workflow and GC-MS instrumentation is readily available for sensitive detection.

The final choice of method will depend on the specific requirements of the analysis, including sample matrix, desired throughput, and available instrumentation. The protocols and comparisons provided in this guide offer a solid foundation for developing a validated and reliable method for ensuring the enantiomeric purity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

References

  • Péter, A., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 60(S1), S43-S54. [Link]

  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]

  • Cherkaoui, S., & Veuthey, J. L. (2001). Optimization of the chiral resolution of baclofen by capillary electrophoresis using beta-cyclodextrin as the chiral selector. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 817-825. [Link]

  • Zhang, Y., et al. (2023). Enantioseparation and mechanism study on baclofen by capillary electrophoresis and molecular modeling. Journal of Chromatography A, 1701, 464069. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 645-656. [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2010). Resolution of Enantiomers of (RS)-Baclofen by Ligand-Exchange Thin-Layer Chromatography. Journal of Chromatographic Science, 48(2), 114-118. [Link]

  • Fanali, S., et al. (2008). Enantiomeric separation of baclofen by capillary electrophoresis tandem mass spectrometry with sulfobutylether-beta-cyclodextrin as chiral selector in partial filling mode. Journal of Chromatography A, 1209(1-2), 214-220. [Link]

  • Ilisz, I., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5645. [Link]

  • Martynow, J. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate. [Link]

  • Hušek, P., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 645-656. [Link]

  • Tero-Vescan, A., et al. (2022). Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. Molecules, 27(17), 5621. [Link]

  • Spahn, H., et al. (1988). Enantiospecific high-performance liquid chromatographic (HPLC) determination of baclofen and its fluoro analogue in biological material. Pharmaceutical Research, 5(2), 107-112. [Link]

  • U.S. Food and Drug Administration. (2021). Clinical Pharmacology Review. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2007). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids. Journal of Chromatography A, 1143(1-2), 135-143. [Link]

  • Analytics-Shop. (n.d.). HPLC Column CHIRALPAK® AD-H. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Determination of Gamma-aminobutyric acid (GABA), Vigabatrin, Phenibut, Pregabalin, Baclofen on Primesep 100 Column. Retrieved from [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Hušek, P., & Šimek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2884, 137-150. [Link]

  • Chankvetadze, B. (2012). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology, 919, 149-174. [Link]

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A Senior Application Scientist's Guide to the Structural Analysis of Peptides Containing (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Nitro-Substituted β-Amino Acid

In the landscape of medicinal chemistry and drug discovery, the incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone strategy for enhancing therapeutic properties.[1][2] UAAs can improve stability, potency, and introduce novel functionalities.[3] Among these, β-amino acids are of particular interest as they can induce unique and stable secondary structures, such as the 14-helix, and offer resistance to proteolytic degradation.[4][5] This guide focuses on a specific UAA, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, a β-amino acid distinguished by its nitroaromatic side chain.

The presence of the 4-nitrophenyl group is not a trivial substitution. The nitro group is strongly electron-withdrawing and can significantly influence the electronic properties of the aromatic ring.[6] This has profound implications for intermolecular interactions within a crystal lattice, including hydrogen bonding and π-π stacking, which are critical for both peptide conformation and successful crystallization. Understanding the precise three-dimensional structure of peptides containing this residue is paramount for rational drug design. X-ray crystallography stands as the definitive method for obtaining this atomic-level detail, providing invaluable insights into how this specific UAA modulates peptide architecture.[7][8]

This guide provides a comprehensive overview of the experimental workflow for the structural analysis of these unique peptides, comparing methodologies and highlighting the causal relationships behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of X-ray crystallography to elucidate the structure of modified peptides.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a peptide sequence to a refined crystal structure is a multi-step process.[7] Each stage presents unique challenges and considerations, especially when dealing with unnatural residues.

Crystallography_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Solid-Phase Peptide Synthesis (SPPS) B Cleavage & Deprotection A->B C HPLC Purification (>95% Purity) B->C D High-Throughput Screening C->D E Optimization of Conditions D->E F Crystal Harvesting & Cryo-protection E->F G X-ray Diffraction F->G H Data Processing & Scaling G->H I Phase Determination H->I J Model Building I->J K Refinement & Validation J->K L Deposition (PDB) K->L

Caption: Overall workflow for peptide X-ray crystallography.

Part 1: Peptide Synthesis and Purification

The foundation of any crystallographic study is a highly pure sample. For peptides containing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, Solid-Phase Peptide Synthesis (SPPS) is the method of choice.[3]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Selection: Choose a suitable resin based on the C-terminal acid or amide. For a C-terminal carboxyl group, a Wang or 2-chlorotrityl chloride resin is appropriate.

  • Amino Acid Preparation: The (S)-3-Amino-4-(4-nitrophenyl)butanoic acid must be N-terminally protected, typically with an Fmoc group, to allow for sequential addition.

  • Iterative Coupling and Deprotection:

    • Deprotection: Remove the Fmoc group from the resin-bound amino acid using a 20% piperidine solution in DMF.

    • Coupling: Activate the incoming Fmoc-protected amino acid (either the unnatural residue or a standard one) with a coupling agent like HBTU/HOBt in the presence of a base (e.g., DIPEA) and add it to the resin. The bulky side chain of the nitro-β-amino acid may cause steric hindrance, potentially requiring stronger coupling reagents or longer reaction times.[3]

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%, as confirmed by mass spectrometry. High purity is critical as contaminants can severely inhibit crystallization.[9]

Part 2: Crystallization Strategies

Crystallizing peptides is often more challenging than for small molecules or large proteins.[10] They can be highly flexible and may not pack readily into an ordered lattice. The nitroaromatic side chain, however, can be advantageous, potentially promoting crystal contacts through specific interactions.

Comparative Crystallization Approaches

MethodDescriptionAdvantages for Nitro-PeptidesDisadvantages
Vapor Diffusion (Hanging/Sitting Drop) A drop of peptide solution mixed with a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant. Water slowly diffuses out of the drop, increasing the peptide concentration and inducing crystallization.Most common and successful method. Allows for screening a wide range of conditions.Requires careful setup; sensitive to vibrations.
Microbatch Small volumes of peptide and precipitant solution are mixed under oil, preventing evaporation and allowing for very slow concentration changes.Uses very small amounts of material. Good for screening many conditions quickly.Difficult to retrieve crystals.
Slow Evaporation The solvent is allowed to evaporate slowly from a saturated peptide solution, leading to crystallization.[9]Simple setup. Can produce large, high-quality crystals.Less control over the process; not suitable for all solvents.

Rationale for Screening: A high-throughput screening approach using commercially available kits is the most efficient starting point.[7][11] These kits cover a wide range of pH, salts, and precipitants (e.g., polyethylene glycols, alcohols). The presence of the nitro group might suggest prioritizing conditions that favor aromatic interactions, such as salts that can participate in π-stacking.

Part 3: Data Collection and Structure Solution

Once suitable crystals are obtained, they are analyzed using X-ray diffraction.

  • Crystal Mounting and Cryo-protection: Crystals are carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often required to prevent ice formation.

  • X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that are recorded on a detector.[12]

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the spots. This information is used to calculate the unit cell dimensions and the space group of the crystal.

  • The Phase Problem: A critical challenge in crystallography is that the diffraction experiment measures the intensities but not the phases of the diffracted X-rays.[7] This "phase problem" must be solved to calculate the electron density map. For novel peptide structures, methods like direct phasing or anomalous diffraction (if heavy atoms are present) are employed.

  • Model Building and Refinement: An initial model of the peptide is built into the electron density map. This model is then iteratively refined to improve its fit with the experimental data. Because the peptide contains an unnatural amino acid, a custom library file (CIF) describing its geometry and bond lengths must be generated for the refinement software.[7]

Structure_Solution A Diffraction Data (Intensities) B Phase Determination A->B Solve Phase Problem C Electron Density Map B->C Calculate Map D Initial Model Building (Requires custom CIF for UAA) C->D Interpret Density E Iterative Refinement (R-work / R-free) D->E Improve Fit to Data E->C Recalculate Map F Validated Structure E->F Convergence

Caption: The iterative cycle of crystallographic model building and refinement.

Comparative Structural Analysis

The true value of the crystal structure lies in comparing it to related peptides. This allows us to understand the specific structural contributions of the (S)-3-Amino-4-(4-nitrophenyl)butanoic acid residue.

Hypothetical Crystallographic Data Comparison

ParameterPeptide A (with 4-nitro-β-Phe)Peptide B (with β-Phe)Rationale for Differences
Space Group P2₁2₁2₁P1The nitro group may facilitate specific intermolecular hydrogen bonds or stacking interactions, leading to higher symmetry crystal packing.
Unit Cell (a, b, c in Å) 35.2, 45.8, 50.125.1, 28.3, 30.5Different molecular packing arrangements will result in different unit cell dimensions.
Resolution (Å) 1.21.5Stronger, more ordered crystal contacts in Peptide A could lead to better diffraction and higher resolution data.
R-work / R-free 0.18 / 0.210.20 / 0.24A better-resolved structure (Peptide A) will typically refine to lower R-factors, indicating a better fit between the model and the data.
Key Intermolecular Contacts π-π stacking, C-H···O hydrogen bonds involving the nitro group.van der Waals, standard backbone H-bonds.The nitro group provides additional interaction sites, influencing the crystal packing. The position of the nitro group can significantly affect its ability to form hydrogen bonds.[13]

Structural Insights:

  • Backbone Conformation: The β-amino acid backbone extension will likely induce a turn or helical structure, different from the typical α-helices or β-sheets of proteinogenic peptides.[14] The specific torsion angles (phi, psi, omega) will define this conformation.

  • Side-Chain Interactions: The 4-nitrophenyl group is a key player in crystal packing. Analysis of the structure will likely reveal π-π stacking interactions between aromatic rings of adjacent molecules. Furthermore, the oxygen atoms of the nitro group are excellent hydrogen bond acceptors and may form C-H···O or N-H···O bonds with neighboring peptides, acting as "molecular glue" to stabilize the lattice. The proximity and orientation of the nitro group to the crystal surface are crucial for these interactions.[15][16]

Conclusion: A Powerful Tool for Peptide Engineering

X-ray crystallography provides an unparalleled, high-resolution view of peptide architecture. For peptides incorporating (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, this technique is essential for understanding how the unique combination of a β-amino acid backbone and a nitroaromatic side chain dictates a specific three-dimensional fold and crystal packing arrangement. The insights gained from this structural analysis are not merely academic; they provide a rational basis for designing next-generation peptide therapeutics with enhanced stability, predictable conformations, and improved biological activity. The protocols and comparative data presented in this guide offer a framework for researchers to successfully navigate the crystallographic process and unlock the full potential of these novel biomolecules.

References

  • A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis. ResearchGate. [Link]

  • SYNTHESES OF UNNATURAL AMINO ACIDS, PEPTIDES AND NOVEL FLUORESCENT MOLECULES FROM TROPOLONE. Shodhganga@INFLIBNET. [Link]

  • Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions. APC. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]

  • Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. ACS Publications. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Crystallization process development: Peptide crystallization. Cambrex. [Link]

  • X-Ray Structure Determination of Proteins and Peptides. ResearchGate. [Link]

  • The influence of adsorption geometry on the reduction affinity of nitroaromatics on Au(111). Royal Society of Chemistry. [Link]

  • Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society. [Link]

  • Peptide Crystallization. Creative Biostructure. [Link]

  • Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • Peptides and Proteins. MSU chemistry. [Link]

  • The influence of adsorption geometry on the reduction affinity of nitroaromatics on Au(111). PMC - PubMed Central. [Link]

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Purity analysis of commercially available (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of Commercially Available (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. The stereospecificity and purity of chiral building blocks like (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride directly impact the efficacy and safety of the final therapeutic agent. This guide provides an in-depth, multi-faceted approach to the purity analysis of this commercially available compound, moving beyond a simple percentage to a holistic understanding of its chemical and physical properties. We will explore a self-validating system of orthogonal analytical techniques designed to provide a comprehensive purity profile.

The Rationale for a Multi-Technique Approach

A single analytical method is seldom sufficient to fully characterize a complex organic molecule. A robust purity assessment relies on the principle of orthogonality, where different techniques measure distinct chemical or physical properties. This approach ensures that impurities are not overlooked and builds confidence in the overall quality of the material. Our analysis will encompass identity, chemical purity (including related substances), enantiomeric purity, residual solvents, water content, and inorganic chloride content. This comprehensive strategy is essential for lot-to-lot consistency and for troubleshooting potential issues in downstream applications.

Overall Purity Analysis Workflow

The following diagram illustrates the comprehensive and logical workflow for the purity analysis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride. Each stage employs a specific analytical technique to assess a different aspect of the compound's purity, creating a self-validating and thorough characterization.

Purity_Analysis_Workflow cluster_identity Identity & Structure cluster_purity Chemical & Enantiomeric Purity cluster_impurities Residual Impurities cluster_results Comprehensive Purity Profile NMR 1H & 13C NMR Report Final Report NMR->Report HPLC_UV HPLC-UV HPLC_UV->Report Chiral_HPLC Chiral HPLC Chiral_HPLC->Report GC_MS Headspace GC-MS GC_MS->Report KF Karl Fischer Titration KF->Report IC Ion Chromatography / Titration IC->Report start Commercial Sample start->NMR Identity start->HPLC_UV Chemical Purity start->Chiral_HPLC Enantiomeric Purity start->GC_MS Residual Solvents start->KF Water Content start->IC Chloride Content

Caption: Comprehensive Purity Analysis Workflow.

Experimental Protocols

Identity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for unambiguous structure elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a hydrochloride salt of an amino acid, the spectra can confirm the presence of all expected functional groups and the overall molecular structure.

Trustworthiness: The unique chemical shifts and coupling constants of the protons and carbons in the molecule provide a highly specific fingerprint. Any deviation from the expected spectrum would indicate the presence of impurities or a different compound altogether.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis:

    • Calibrate the spectrum using the residual solvent peak.

    • Integrate the proton signals to confirm the relative number of protons.

    • Assign all proton and carbon signals to the corresponding atoms in the structure. The expected aromatic signals for the nitrophenyl group, and the aliphatic signals for the butanoic acid backbone should be present.[1][2][3][4]

Chemical Purity by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is a robust and widely used technique for separating and quantifying impurities in pharmaceutical compounds.[5][6][7][8] By using a non-chiral stationary phase, we can separate the main compound from any structurally related impurities, such as diastereomers or by-products from the synthesis. The nitrophenyl group provides a strong chromophore, making UV detection highly sensitive.

Trustworthiness: The method is validated for linearity, accuracy, and precision. Peak purity can be assessed using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any impurities.

Protocol:

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20-30 minutes. The gradient should be optimized to achieve good resolution of all impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Monitor at a wavelength where the nitrophenyl group has strong absorbance (e.g., ~270 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase starting condition or a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.

    • Identify and quantify any impurities against a reference standard if available.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Expertise & Experience: The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, it is crucial to determine the enantiomeric excess (ee) of the desired (S)-enantiomer. Chiral HPLC, using a chiral stationary phase (CSP), is the most common and reliable method for this separation.[9][10][11] For amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[11]

Trustworthiness: The method's ability to baseline-resolve the two enantiomers provides a direct and accurate measure of their relative amounts. This is a self-validating system as the presence of the undesired (R)-enantiomer is directly observed and quantified.

Protocol:

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: A suitable chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a macrocyclic glycopeptide-based column. Method development may be required to find the optimal column and mobile phase.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape. For this compound, a mobile phase of hexane:isopropanol:TFA (e.g., 80:20:0.1) is a good starting point.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: ~270 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: Organic solvents are often used in the synthesis and purification of pharmaceutical compounds and must be controlled to ensure patient safety.[12][13][14] Headspace GC-MS is the standard method for the analysis of residual solvents as outlined in USP <467>.[15][16] This technique is highly sensitive and allows for the separation and identification of volatile organic compounds.

Trustworthiness: The use of mass spectrometry for detection provides confident identification of any detected solvents by comparing their mass spectra to a library. The method is validated against known standards for quantification.

Protocol:

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • GC Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents of interest.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80-100 °C.

    • Vial Equilibration Time: 30-60 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-300.

  • Sample Preparation: Accurately weigh a portion of the sample (e.g., 100 mg) into a headspace vial and add a suitable solvent (e.g., DMSO or water).

  • Data Analysis:

    • Identify any detected peaks by comparing their retention times and mass spectra to known standards and library data.

    • Quantify any detected solvents against a calibration curve prepared with certified reference standards.

Water Content by Karl Fischer Titration

Expertise & Experience: Water content can affect the stability and handling of a solid material.[17] Karl Fischer titration is a highly specific and accurate method for the determination of water content in pharmaceuticals.[18][19][20]

Trustworthiness: The stoichiometry of the Karl Fischer reaction is well-defined, leading to a highly accurate and precise determination of water content. The method is specific for water and is not affected by other volatile components.

Protocol:

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5) and a suitable solvent (e.g., dry methanol).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Accurately weigh a suitable amount of the sample and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Data Analysis: The instrument software will automatically calculate the percentage of water in the sample based on the amount of titrant consumed.

Inorganic Chloride Content by Ion Chromatography or Argentometric Titration

Expertise & Experience: As the compound is a hydrochloride salt, it is important to confirm that the chloride content is within the expected stoichiometric range. Ion chromatography is a modern instrumental method for the determination of anions,[21][22][23][24][25] while argentometric titration is a classic and reliable wet chemical method.[26][27][28][29][30]

Trustworthiness: Both methods are based on well-established chemical principles and provide accurate and precise results for chloride content. Comparing the results from two different techniques can provide further validation.

Protocol (Argentometric Titration - Mohr Method):

  • Reagents: Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M), potassium chromate (K₂CrO₄) indicator solution.

  • Procedure:

    • Accurately weigh a portion of the sample and dissolve it in deionized water.

    • Add a few drops of the potassium chromate indicator.

    • Titrate with the standardized silver nitrate solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.

  • Data Analysis: Calculate the percentage of chloride in the sample based on the volume of silver nitrate solution consumed and its molarity.

Data Presentation and Comparison

The results from the analysis of different commercial lots or suppliers of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride should be summarized in a clear and concise table for easy comparison.

ParameterSupplier A (Lot 1)Supplier B (Lot 2)Specification
Identity (NMR) ConformsConformsConforms to structure
Chemical Purity (HPLC-UV) 99.5%98.9%≥ 98.0%
Enantiomeric Purity (Chiral HPLC) > 99.8% ee99.5% ee≥ 99.0% ee
Residual Solvents (GC-MS) Acetone: 50 ppmToluene: 100 ppmMeets USP <467> limits
Water Content (Karl Fischer) 0.2%0.5%≤ 1.0%
Chloride Content 13.5%13.2%13.3 - 13.9% (Theoretical: 13.60%)

Conclusion

A comprehensive purity analysis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride requires a multi-technique, orthogonal approach. By combining spectroscopic and chromatographic methods, a complete picture of the compound's identity, chemical and enantiomeric purity, and residual impurity levels can be established. This rigorous analytical workflow ensures the quality and consistency of this critical starting material, ultimately contributing to the development of safe and effective pharmaceuticals. The protocols and rationale presented in this guide provide a robust framework for researchers and drug development professionals to confidently assess the purity of their commercially available materials.

References

  • Argentometric determination of chlorides. (n.d.). Retrieved from a source providing protocols for this method.
  • Method for the preparation of a chiral-beta-amino ester. (2004). Google Patents.
  • Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. (n.d.). Agilent.
  • USE OF ION CHROMATOGRAPHY TO DETERMINE SIMULTANEOUSLY HIGH CHLORIDE AND LOW IONS CONCENTRATIONS IN PRODUCED WATER. (2009). Portal ABPG.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. Retrieved from [Link]

  • <467> RESIDUAL SOLVENTS. (2019). USP-NF.
  • 13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc. Retrieved from [Link]

  • Water Determination by Karl Fischer Titration. (n.d.). Mettler Toledo. Retrieved from a relevant Mettler Toledo monograph.
  • Lab Analysis: Chlorides Using Argentometric Method. (2021). YouTube. Retrieved from [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. Retrieved from a relevant article on HPLC method development.
  • Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich. Retrieved from a relevant Sigma-Aldrich technical guide.
  • Ion chromatographic determination of some organic acids, chloride and phosphate in coffee and tea. (n.d.). PubMed.
  • First-principles studies of C-13 NMR chemical shift tensors of amino acids in crystal state. (n.d.). ResearchGate.
  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. (n.d.). MDPI.
  • Chloride, Nitrate, and Sulfate by Ion Chromatography. (n.d.). QA/SAC - Americas. Retrieved from a relevant analytical method document.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Residual solvent analysis in pharmaceutical products according to USP <467> method using a new valve and loop headspace an. (n.d.). Thermo Fisher Scientific.
  • Determination of Chloride Ion Concentration by Titration (Volhard's Method). (n.d.). University of Canterbury.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. Retrieved from [Link]

  • Quantitative Estimation of Drugs by HPLC, UV, Colorimetry. (n.d.). RB Science.
  • Chloride (BY ION CHROMATOGRAPHY - EPA 300.0). (2009). UW Soil and Forage LAB.
  • method 9253 chloride (titrimetric, silver nitrate). (n.d.). EPA.
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). PMC - NIH.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • The Analysis of Residual Solvents by Headspace Sampling and GC According to USP 467: Procedure A. (n.d.). Application Note.
  • Argentometric Analysis of Chloride. (n.d.). Scribd.
  • Water Determination by Karl Fischer Titration. (2016). Honeywell.
  • Implementation of USP <467> "Residual Solvents" using a GERSTEL MPS 2 Syringe Based Headspace Autosampler. (n.d.). LabRulez GCMS.
  • A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. (1993). PubMed.
  • HPLC and UV Spectroscopy in Pharmaceutical Analysis. (n.d.). ResearchGate.
  • Analyte: chloride. (n.d.). Diduco.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]

  • Principle of Karl Fischer Titration. (n.d.). BYJU'S. Retrieved from [Link]

  • HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run. (n.d.). LCGC International.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.